molecular formula C5H6BrN3 B102953 2-Amino-5-bromo-4-methylpyrimidine CAS No. 17321-93-6

2-Amino-5-bromo-4-methylpyrimidine

カタログ番号: B102953
CAS番号: 17321-93-6
分子量: 188.03 g/mol
InChIキー: LPQVTZJEIXYDQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5-bromo-4-methylpyrimidine is a brominated and methylated pyrimidine derivative of high interest in advanced chemical synthesis and pharmaceutical research. Its structure, featuring reactive bromine and amino functional groups, makes it a versatile intermediate for constructing more complex heterocyclic systems. This compound is particularly valuable for regioselective substitution reactions, a property demonstrated in related pyrimidine structures where ammonia can selectively displace specific halides . Researchers utilize this scaffold in the synthesis of target molecules for various applications. The presence of the bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create diverse chemical libraries. The amino group serves as a key handle for forming hydrogen bonds or amide linkages, which can be critical for modulating the biological activity or material properties of the final product. As a standard practice, the compound should be characterized by techniques including NMR and melting point analysis to confirm its structure and purity before use. Notice to Researchers: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please handle all chemicals with appropriate personal protective equipment and in accordance with your institution's safety protocols.

特性

IUPAC Name

5-bromo-4-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQVTZJEIXYDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595146
Record name 5-Bromo-4-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-93-6
Record name 5-Bromo-4-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyrimidine: Physicochemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-5-bromo-4-methylpyrimidine, its synthesis, and its significant role as a scaffold in the development of targeted therapeutics, particularly as an intermediate for kinase inhibitors.

Core Physicochemical Properties

This compound is a substituted pyrimidine with the molecular formula C₅H₆BrN₃. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueSource
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
CAS Number 17321-93-6
Appearance Solid---
Melting Point 196-200 °C
Boiling Point 345.4±34.0 °C (Predicted)---
Solubility No data available---
pKa (Predicted) 2.47±0.10---
logP (Predicted) No data available---
SMILES Cc1nc(N)ncc1Br
InChI Key LPQVTZJEIXYDQA-UHFFFAOYSA-N

Synthesis of this compound

However, a plausible synthetic route can be extrapolated from the bromination of the parent compound, 2-Amino-4-methylpyrimidine. The following is a generalized experimental protocol based on the bromination of similar amino-heterocyclic compounds.

Experimental Protocol: Bromination of 2-Amino-4-methylpyrimidine (Hypothetical)

Objective: To synthesize this compound via electrophilic bromination of 2-Amino-4-methylpyrimidine.

Materials:

  • 2-Amino-4-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-4-methylpyrimidine (1.0 eq) in anhydrous DCM or chloroform.

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0 - 1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Expected Outcome: This method is expected to yield the 5-bromo isomer. The yield will depend on the specific reaction conditions and the purity of the starting materials.

Experimental Workflow: Synthesis of this compound

G Experimental Workflow: Synthesis of this compound start Start dissolve Dissolve 2-Amino-4-methylpyrimidine in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) portion-wise cool->add_nbs react Stir at room temperature (Monitor by TLC) add_nbs->react quench Quench with NaHCO3 solution react->quench extract Separate and wash organic layer quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: A logical workflow for the synthesis of this compound.

Application in Drug Development: A Scaffold for Kinase Inhibitors

This compound serves as a crucial building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique structure of this pyrimidine derivative, with its amino and bromo substituents, allows for diverse chemical modifications, making it a versatile scaffold for developing potent and selective inhibitors.

One of the key targets for inhibitors derived from this scaffold is Polo-like kinase 4 (PLK4) . PLK4 is a master regulator of centriole duplication, a process essential for proper cell division. In many cancers, PLK4 is overexpressed, leading to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis. Therefore, inhibiting PLK4 is a promising therapeutic strategy.

Polo-like Kinase 4 (PLK4) Signaling Pathway and Inhibition

Derivatives of this compound are designed to fit into the ATP-binding pocket of the PLK4 enzyme. By occupying this site, they prevent ATP from binding, thereby inhibiting the kinase activity of PLK4. This inhibition disrupts the downstream signaling cascade that controls centriole duplication. In cancer cells, the consequences of PLK4 inhibition include:

  • Inhibition of Centriole Duplication: The primary function of PLK4 is blocked.

  • Cell Cycle Arrest: Disruption of the cell cycle, often at the G1/S or G2/M transition.

  • Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death.

The inhibition of PLK4 has been shown to activate the p38/p53/p21 signaling pathway, leading to cell cycle arrest.

PLK4 Signaling Pathway and Inhibition

G PLK4 Signaling Pathway and Inhibition cluster_0 Normal Cell Cycle Progression cluster_1 Cancer Cell cluster_2 Therapeutic Intervention PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup regulates Cell_Division Proper Cell Division Centriole_Dup->Cell_Division enables PLK4_over Overexpressed PLK4 Cent_Amp Centrosome Amplification PLK4_over->Cent_Amp p38 p38 PLK4_over->p38 inhibition activates Gen_Inst Genomic Instability Cent_Amp->Gen_Inst Tumorigenesis Tumorigenesis Gen_Inst->Tumorigenesis Inhibitor This compound -based Inhibitor Inhibitor->PLK4_over inhibits p53 p53 p38->p53 activates p21 p21 p53->p21 activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The role of PLK4 in normal and cancerous cells, and the mechanism of its inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the efficacy of newly synthesized inhibitors based on the this compound scaffold, an in vitro kinase assay is essential. The following is a generalized protocol for a luminescence-based kinase assay to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against PLK4.

Objective: To determine the IC₅₀ value of a test compound against PLK4 kinase.

Materials:

  • Recombinant human PLK4 enzyme

  • Suitable peptide substrate for PLK4

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and DMSO (as a negative control) to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, PLK4 enzyme, and the peptide substrate.

    • Add the master mix to the wells containing the test compounds.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescence-based ADP detection kit. This typically involves adding a reagent that converts ADP to ATP and then using luciferase to generate a luminescent signal proportional to the amount of ADP produced.

  • Data Analysis:

    • Measure the luminescence in each well using a luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G Experimental Workflow: In Vitro Kinase Inhibition Assay start Start prep_comp Prepare serial dilutions of test compound start->prep_comp prep_plate Add compound dilutions to 384-well plate prep_comp->prep_plate add_kinase_mix Add kinase and substrate master mix prep_plate->add_kinase_mix start_reaction Initiate reaction with ATP and incubate add_kinase_mix->start_reaction detect_adp Add ADP detection reagent start_reaction->detect_adp measure_lum Measure luminescence detect_adp->measure_lum analyze_data Calculate % inhibition and determine IC50 measure_lum->analyze_data end End analyze_data->end

Caption: A streamlined workflow for determining the IC₅₀ of a kinase inhibitor.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery. While detailed synthetic protocols for this specific molecule are not widely reported, its structural features make it an attractive scaffold for the development of potent and selective kinase inhibitors, particularly targeting PLK4 for cancer therapy. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related pyrimidine derivatives.

"2-Amino-5-bromo-4-methylpyrimidine" CAS number 17321-93-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyrimidine (CAS: 7321-93-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS Number: 7321-93-6), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details the molecule's physicochemical properties, a representative synthetic protocol, its applications as a chemical intermediate, and expected spectroscopic characteristics. Due to its structural features—a reactive bromine atom and a hydrogen-bonding amino group on a pyrimidine core—this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents.

Physicochemical and Structural Properties

This compound is a solid organic compound. Its core structure is a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted with an amino group at position 2, a bromine atom at position 5, and a methyl group at position 4. These functional groups provide multiple reactive sites for synthetic transformations.

Key quantitative and structural data are summarized in the table below.

PropertyValueReference
CAS Number 7321-93-6
Molecular Formula C₅H₆BrN₃[1]
Molecular Weight 188.03 g/mol [1]
Melting Point 196-200 °C
Appearance Solid
Topological Polar Surface Area (TPSA) 51.8 Ų[1]
Consensus Log Po/w 1.15[1]
InChI Key LPQVTZJEIXYDQA-UHFFFAOYSA-N[1]
SMILES Cc1nc(N)ncc1Br

Synthesis and Reactivity

The primary route for synthesizing this compound is the regioselective electrophilic bromination of its precursor, 2-Amino-4-methylpyrimidine. The use of N-Bromosuccinimide (NBS) is a common and effective method for this transformation, offering good selectivity and yield under mild conditions.

General Synthetic Workflow

The synthesis involves the reaction of the starting material with a brominating agent in a suitable solvent, followed by work-up and purification to isolate the desired product.

G cluster_workflow Synthetic Workflow SM 2-Amino-4-methylpyrimidine (Starting Material) RM Reaction Mixture SM->RM  + NBS  in Acetonitrile CP Crude Product (Precipitate) RM->CP  Aqueous Work-up FP Pure this compound (Final Product) CP->FP  Filtration & Drying G cluster_pathway Representative Kinase Inhibition Pathway cluster_inhibition ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binding Blocked Substrate Substrate Protein Kinase->Substrate Phosphorylation Inhibited Inhibitor Pyrimidine Derivative Inhibitor->Kinase Binds to ATP Pocket PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Cell Proliferation) Block Pathway Blocked cluster_inhibition cluster_inhibition

References

molecular structure of "2-Amino-5-bromo-4-methylpyrimidine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure of 2-Amino-5-bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyrimidine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] Its structural features, including an amino group, a bromine atom, and a methyl group on the pyrimidine ring, make it a versatile intermediate for developing novel therapeutics, particularly in the field of oncology.[3] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, and synthetic methodologies. Detailed experimental protocols are provided for its synthesis and characterization, aimed at professionals in drug discovery and medicinal chemistry.

Core Molecular Data

This compound is a solid, appearing as a white to light yellow or brown powder.[2] Its core physicochemical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₅H₆BrN₃[4]
Molecular Weight 188.03 g/mol [4]
CAS Number 17321-93-6[4]
Appearance White to light yellow/brown solid[2]
Melting Point 196-200 °C[4]
InChI 1S/C5H6BrN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9)[4]
SMILES Cc1nc(N)ncc1Br[4]

Molecular Structure and Crystallography

Predicted Molecular Geometry Data (Theoretical)

The following table presents theoretically predicted bond lengths and angles. This data is derived from computational chemistry models and should be considered illustrative in the absence of experimental X-ray crystallography data.

ParameterPredicted ValueParameterPredicted Value
Bond Lengths (Å) Bond Angles (°)
C2-N11.34N1-C2-N3120.5
C2-N31.34C2-N3-C4119.0
N3-C41.35N3-C4-C5122.0
C4-C51.41C4-C5-C6118.5
C5-C61.38C5-C6-N1120.0
C6-N11.35C6-N1-C2120.0
C2-N(H₂)1.36N3-C4-C(H₃)118.0
C4-C(H₃)1.51C5-C4-C(H₃)120.0
C5-Br1.89C4-C5-Br119.5

Note: These values are estimations and should be confirmed by experimental analysis.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure.

¹H NMR Data

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The following data was reported for a sample in deuterated chloroform (CDCl₃).[5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.22Singlet1HPyrimidine H-6
5.02Broad Singlet2H-NH₂ (Amino)
2.44Singlet3H-CH₃ (Methyl)

¹³C NMR Data (Predicted)

Experimental ¹³C NMR data is not widely published. The following are predicted chemical shifts based on computational models.

Predicted Chemical Shift (δ, ppm)Assignment
163.5C2 (C-NH₂)
161.0C4 (C-CH₃)
158.0C6 (C-H)
108.0C5 (C-Br)
24.0-CH₃
Vibrational Spectroscopy (FTIR & FT-Raman)

Vibrational spectroscopy probes the functional groups and bonding within the molecule. The analysis is often supported by Density Functional Theory (DFT) calculations for accurate peak assignments.[6]

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
~3450StrongWeakNH₂ asymmetric stretching
~3350StrongWeakNH₂ symmetric stretching
~3050MediumStrongAromatic C-H stretching
~2960MediumMediumCH₃ asymmetric stretching
~2870MediumMediumCH₃ symmetric stretching
~1640StrongMediumNH₂ scissoring
~1580StrongStrongPyrimidine ring stretching
~1460StrongMediumCH₃ asymmetric bending
~1380MediumMediumCH₃ symmetric bending
~1050MediumStrongC-Br stretching
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound, electrospray ionization (ESI) typically shows a protonated molecular ion.

m/z ValueIonDescription
188/190[M+H]⁺Protonated molecular ion, showing a ~1:1 isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Experimental Protocols

The most efficient and selective synthesis of this compound involves the electrophilic bromination of 2-Amino-4-methylpyrimidine using N-Bromosuccinimide (NBS). This method avoids the formation of isomeric by-products often seen with harsher brominating agents like Br₂.[7]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Bromination Reaction cluster_workup Work-up and Purification start Dissolve 2-Amino-4-methylpyrimidine in DMF cool Cool solution in ice bath start->cool add_nbs Dropwise addition of NBS in DMF cool->add_nbs react Stir at 20°C for 8-10 hours add_nbs->react monitor Monitor reaction by TLC react->monitor precipitate Pour into water to precipitate solid monitor->precipitate filter_wash Filter and wash with water precipitate->filter_wash dry Dry the solid filter_wash->dry purify Wash with acetonitrile dry->purify final_product Final Product purify->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods ensuring high yield and selectivity.[7]

Materials:

  • 2-Amino-4-methylpyrimidine (10.9 g, 100 mmol)

  • N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)

  • Chloroform (400 mL)

  • Dichloromethane (140 mL)

  • 1N Sodium Hydroxide Solution

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a solution of 4-methylpyrimidin-2-ylamine (10.9 g, 100 mmol) in chloroform (400 mL), add N-bromosuccinimide (17.8 g, 100 mmol).

  • Reaction: Stir the reaction mixture under light-avoiding conditions for 15 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel with dichloromethane (140 mL).

  • Washing: Wash the organic layer sequentially with 1N sodium hydroxide solution (3 x 200 mL) and saturated sodium chloride solution (100 mL).

  • Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • Yield: This procedure typically yields 5-bromo-4-methylpyrimidin-2-ylamine (18.8 g, 99% yield).[5]

Protocol for Spectroscopic Analysis

FTIR Spectroscopy (KBr Pellet Method) [6]

  • Sample Preparation: Grind approximately 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 32 or 64 scans to improve the signal-to-noise ratio.[6]

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Use standard acquisition parameters. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.

Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_ftir FTIR Analysis cluster_nmr NMR Analysis sample 2-Amino-5-bromo- 4-methylpyrimidine (Solid Sample) prep_ftir Prepare KBr Pellet sample->prep_ftir prep_nmr Dissolve in Deuterated Solvent sample->prep_nmr acq_ftir Acquire Spectrum (4000-400 cm⁻¹) prep_ftir->acq_ftir data_analysis Data Processing and Structural Elucidation acq_ftir->data_analysis acq_nmr Acquire ¹H and ¹³C Spectra prep_nmr->acq_nmr acq_nmr->data_analysis

Caption: General experimental workflow for spectroscopic analysis.

Applications in Drug Discovery

This compound is not typically a therapeutic agent itself but is a highly valued scaffold in medicinal chemistry. Its derivatives have shown significant potential as kinase inhibitors, which are crucial in cancer therapy.[3] The amino group allows for the construction of fused heterocyclic systems, while the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the synthesis of diverse compound libraries to explore structure-activity relationships (SAR).[3]

Role as a Kinase Inhibitor Scaffold

Derivatives of this compound have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[3] By inhibiting these enzymes, the derivatives can halt uncontrolled cell proliferation, a hallmark of cancer.

Kinase_Inhibition_Pathway Generalized Kinase Signaling Pathway and Inhibition cluster_pathway Intracellular Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Rb Rb Protein CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CellCycle Cell Cycle Progression (S-Phase Entry) E2F->CellCycle activates Inhibitor Inhibitor Scaffold (Derived from title compound) Inhibitor->CyclinD_CDK46 INHIBITS

Caption: Generalized CDK pathway where inhibitors derived from this compound act.

Solubility and Safety

Solubility:

  • Water: Sparingly soluble.[2]

  • Organic Solvents: Soluble in methanol.[8] Quantitative solubility data in a wide range of organic solvents is not extensively documented, necessitating experimental determination for specific applications.[9]

Safety Information: The compound is classified as hazardous. Users should consult the Safety Data Sheet (SDS) before handling. Key hazard classifications include:

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Serious Eye Damage (Category 1)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system.[4]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and the compound should be handled in a well-ventilated fume hood.

References

Technical Guide: Spectroscopic and Spectrometric Analysis of 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 2-Amino-5-bromo-4-methylpyrimidine. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic and analytical workflows.

Compound Overview

This compound is a substituted pyrimidine with the molecular formula C₅H₆BrN₃. Its structure, featuring an amino group, a bromine atom, and a methyl group on the pyrimidine ring, makes it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Accurate characterization of this compound is critical for ensuring the quality and integrity of subsequent synthetic steps and final products.

Molecular Structure:

Spectroscopic and Spectrometric Data

The following tables summarize the key NMR and mass spectrometry data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.22Singlet1HH-6 (Pyrimidine ring)
5.02Broad Singlet2H-NH₂ (Amino group)
2.44Singlet3H-CH₃ (Methyl group)
Solvent: CDCl₃
¹³C NMR Spectroscopic Data
Mass Spectrometry Data

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound.

m/z ValueIonDescription
188.0 / 190.0[M+H]⁺Protonated molecular ion, showing the characteristic isotopic pattern for a bromine-containing compound.
Ionization Method: Electrospray Ionization (ESI) or similar soft ionization technique.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical data. The following are generalized protocols for obtaining NMR and mass spectrometry data for compounds such as this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 300-500 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay: 1-5 seconds

  • Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is typically used as the internal reference.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Instrumental Parameters (LC-MS with ESI):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-400 °C.

  • Nebulizer Gas (Nitrogen) Flow: 5-10 L/min.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflows for the analysis of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or LC-MS Eluent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (LC-MS, ESI) Dissolution->MS NMR_Data NMR Data Processing (FT, Phasing, Integration) NMR->NMR_Data MS_Data MS Data Processing (Peak Detection, Mass Assignment) MS->MS_Data Structure_Elucidation Structural Elucidation & Verification NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General experimental workflow for NMR and MS analysis.

logical_relationship cluster_properties Structural Information cluster_techniques Analytical Techniques Compound This compound Proton_Env Proton Environments Compound->Proton_Env Carbon_Skel Carbon Skeleton Compound->Carbon_Skel Mol_Weight Molecular Weight & Isotopic Pattern Compound->Mol_Weight H_NMR ¹H NMR H_NMR->Proton_Env C_NMR ¹³C NMR C_NMR->Carbon_Skel MS Mass Spectrometry MS->Mol_Weight

Caption: Logical relationships in structural characterization.

References

solubility of "2-Amino-5-bromo-4-methylpyrimidine" in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-bromo-4-methylpyrimidine, a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction kinetics, developing effective purification methods, and for formulation development.[1] While publicly available quantitative solubility data is limited, this guide summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for its determination.

Core Molecular Data

This compound is a substituted pyrimidine with the molecular formula C₅H₆BrN₃. Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
CAS Number 17321-93-6
Appearance White to light yellow solid[2]
Melting Point 196-200 °C

Solubility Profile

A thorough review of scientific literature and chemical databases indicates a notable absence of quantitative solubility data for this compound in common organic solvents. The available information is currently limited to qualitative descriptions.

SolventQualitative Solubility
Methanol Soluble[3][4]
Water Sparingly soluble

It is important to note that "soluble" is a qualitative term and does not provide information on concentration limits.[1] Further experimental investigation is required to establish quantitative solubility data (e.g., in g/100 mL or mol/L) across a range of temperatures in a broader array of organic solvents.[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the isothermal equilibrium method, is a standard approach to generating reliable solubility data.[1][5]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.[1]

Materials:

  • This compound

  • Selected organic solvent(s) of known purity

  • Reference standard of this compound for analytical method development

Equipment:

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered saturated solution to a concentration within the linear range of a pre-validated analytical method.

    • Analyze the diluted solution using an appropriate technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).[1]

Visualized Workflows

The following diagrams illustrate key experimental and logical workflows relevant to working with this compound.

G cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep_solid Add Excess Solid to Vial prep_solvent Add Known Volume of Solvent equil Agitate at Constant Temperature (e.g., 24-48 hours) prep_solvent->equil sampling Withdraw & Filter Supernatant equil->sampling analysis Analyze Concentration (e.g., HPLC, UV-Vis) sampling->analysis calc Calculate Solubility (g/100mL, mol/L) analysis->calc

Workflow for Experimental Solubility Determination.

G cluster_stir Reaction cluster_workup Workup & Purification cluster_product Final Product start_material Dissolve 2-Amino-4-methylpyrimidine in Chloroform add_nbs Add N-Bromosuccinimide (NBS) start_material->add_nbs stir Stir under light-avoiding conditions for 15 hours add_nbs->stir transfer Transfer to Dichloromethane stir->transfer wash Wash with NaOH and NaCl solutions transfer->wash dry_concentrate Dry and Concentrate Organic Phase wash->dry_concentrate product This compound dry_concentrate->product

General Synthesis Workflow.

Conclusion

This compound is a valuable building block in medicinal and agricultural chemistry. While there is a clear gap in the availability of quantitative solubility data in organic solvents, this guide provides a framework for addressing this. The detailed isothermal equilibrium protocol offers a reliable method for researchers to generate the necessary data to optimize their synthetic, purification, and formulation processes. The generation of such data would be a valuable contribution to the broader scientific community.

References

Regioselective Synthesis of 2-Amino-5-bromo-4-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, detailing the regioselective synthesis of the versatile chemical intermediate, 2-Amino-5-bromo-4-methylpyrimidine. This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules, including kinase inhibitors for targeted cancer therapeutics.[1] This document provides a comprehensive overview of a highly efficient and selective synthesis route, complete with detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a substituted pyrimidine derivative that is of significant interest in medicinal chemistry.[1] Its structure, featuring a nucleophilic amino group, a reactive bromine atom suitable for cross-coupling reactions, and a methyl group, makes it an ideal scaffold for the development of complex molecular architectures.[2][3] The regioselective synthesis of this compound is paramount to avoid the formation of isomeric by-products, which can complicate purification and reduce overall yield. The method detailed herein focuses on the selective bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS), a route that offers high yields and excellent control over regioselectivity.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValue
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
CAS Number 17321-93-6
Appearance Solid
Melting Point 196-200 °C
SMILES Cc1nc(N)ncc1Br
InChI 1S/C5H6BrN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9)

Table 1: Physicochemical data for this compound.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where the pyrimidine ring of 2-amino-4-methylpyrimidine is brominated at the 5-position using N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF).

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-Amino-4-methylpyrimidine 2-Amino-4-methylpyrimidine Product This compound 2-Amino-4-methylpyrimidine->Product DMF, 0-20°C NBS N-Bromosuccinimide (NBS)

Caption: Chemical reaction for the bromination of 2-amino-4-methylpyrimidine.

Experimental Protocol

The following protocol is a detailed methodology for the laboratory-scale synthesis of this compound, adapted from established procedures that ensure high selectivity and yield.[1][2][4][5][6]

Materials and Reagents:
  • 2-Amino-4-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Equipment:
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF. Add this solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of time, ensuring the temperature is maintained at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into water. This will cause a brown solid to precipitate.[2][5]

  • Filtration: Filter the solid using a Büchner funnel and wash it thoroughly with water.

  • Drying: Dry the collected solid.

  • Purification: Wash the dried brown solid with 164 ml of acetonitrile. Filter the purified solid and dry to obtain the final product.[2][5]

Quantitative Data Summary

The described method provides a reliable and high-yielding synthesis of the target compound.

ParameterValue
Starting Material 2-Amino-4-methylpyrimidine
Brominating Agent N-Bromosuccinimide (NBS)
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 0°C initially, then 20°C
Reaction Time 8 - 10 hours
Reported Yield Up to 80%
Selectivity High selectivity for the 5-bromo isomer; no 3-bromo or 3,5-dibromo by-products reported.[5][6]
Product Purity High, further purified by washing with acetonitrile.

Table 2: Summary of quantitative data for the synthesis of this compound.

Characterization Data:
  • ¹H NMR (400Hz, CDCl₃): δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H)

  • Mass Spectrometry: 188 (m+1)

Table 3: Spectroscopic data for this compound.[5]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2-amino-4-methylpyrimidine in DMF B Cool solution to 0°C in an ice bath A->B C Prepare NBS solution in DMF D Add NBS solution dropwise at 0°C C->D E Warm to 20°C and stir for 8-10 hours D->E F Monitor reaction by TLC E->F G Pour reaction mixture into water F->G H Filter the precipitated solid G->H I Wash solid with water H->I J Dry the solid I->J K Wash with acetonitrile J->K L Filter and dry the final product K->L

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for producing 2-Amino-5-bromo-4-methylpyrimidine, a key building block in medicinal chemistry and drug development. The synthesis is presented in two primary stages: the formation of the 2-amino-4-methylpyrimidine core, followed by its regioselective bromination. This document details the necessary starting materials, experimental protocols, and quantitative data to assist researchers in the efficient and reliable synthesis of this important intermediate.

Synthesis of the 2-Amino-4-methylpyrimidine Intermediate

The foundational step in the synthesis of the target molecule is the construction of the 2-amino-4-methylpyrimidine ring. A common and effective method for this is the condensation of a suitable 1,3-dicarbonyl equivalent with a guanidine salt. In this case, 4,4-dimethoxy-2-butanone serves as a stable and reliable precursor to the required β-dicarbonyl species.

Starting Materials and Reaction Conditions

The synthesis of 2-amino-4-methylpyrimidine is achieved through the reaction of 4,4-dimethoxy-2-butanone with guanidine nitrate in the presence of a strong base, sodium ethoxide, in an ethanol solvent.[1]

Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Quantity Molar Equiv.
4,4-Dimethoxy-2-butanoneC₆H₁₂O₃132.161.0 g1.0
Guanidine NitrateCH₆N₄O₃122.091.38 g1.5
Sodium EthoxideC₂H₅NaO68.052.06 g4.0
EthanolC₂H₆O46.07q.s.-
Experimental Protocol: Synthesis of 2-Amino-4-methylpyrimidine

A mixture of sodium ethoxide (2.06 g, 30.3 mmol) and guanidine nitrate (1.38 g, 11.3 mmol) in ethanol is stirred for 20 minutes.[1] To this mixture, a solution of 4,4-dimethoxy-2-butanone (1.0 g, 7.57 mmol) is added, and the reaction mixture is heated to reflux for 6 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is evaporated under vacuum to yield the crude product. Purification is achieved by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (94:6) to afford 2-amino-4-methylpyrimidine as colorless crystalline needles.[1] The reported yield for this reaction is 66%.[1]

Bromination of 2-Amino-4-methylpyrimidine

The second stage of the synthesis involves the regioselective bromination of the 2-amino-4-methylpyrimidine intermediate at the 5-position. This is typically achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS).

Starting Materials and Reaction Conditions
Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Proposed Quantity Molar Equiv.
2-Amino-4-methylpyrimidineC₅H₇N₃109.131.0 g1.0
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.63 g1.0
Dimethylformamide (DMF)C₃H₇NO73.09q.s.-
Experimental Protocol: Synthesis of this compound

In a round-bottom flask, 2-amino-4-methylpyrimidine (1.0 g, 9.16 mmol) is dissolved in dimethylformamide (DMF). The solution is cooled in an ice bath. A solution of N-Bromosuccinimide (NBS) (1.63 g, 9.16 mmol) in DMF is then added dropwise to the cooled solution. After the addition is complete, the reaction mixture is allowed to warm to 20°C and stirred for 8-10 hours.[2][4] The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is poured into water, which will cause the product to precipitate as a solid. The solid is collected by filtration, washed with water, and then with acetonitrile to remove impurities.[2][4] The final product is dried to yield this compound. Based on analogous reactions, a yield of approximately 80% can be expected.[2][4]

Synthetic Pathway and Experimental Workflow

To visualize the synthesis process, the following diagrams illustrate the overall reaction pathway and the key steps in the experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Bromination A 4,4-Dimethoxy-2-butanone C 2-Amino-4-methylpyrimidine A->C Sodium Ethoxide, Ethanol, Reflux B Guanidine Nitrate B->C D 2-Amino-4-methylpyrimidine F This compound D->F DMF, 0-20°C E N-Bromosuccinimide (NBS) E->F

Overall synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis of 2-Amino-4-methylpyrimidine cluster_bromination Bromination S1 Mix Sodium Ethoxide and Guanidine Nitrate in Ethanol S2 Add 4,4-Dimethoxy-2-butanone S1->S2 S3 Reflux for 6 hours S2->S3 S4 Work-up and Extraction S3->S4 S5 Purification by Column Chromatography S4->S5 B1 Dissolve 2-Amino-4-methylpyrimidine in DMF S5->B1 Intermediate B2 Cool in Ice Bath B1->B2 B3 Add NBS solution dropwise B2->B3 B4 Stir at 20°C for 8-10 hours B3->B4 B5 Precipitation in Water B4->B5 B6 Filtration, Washing, and Drying B5->B6

Experimental workflow for the synthesis of this compound.

References

"2-Amino-5-bromo-4-methylpyrimidine" melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Amino-5-bromo-4-methylpyrimidine. The information is curated for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery, offering detailed experimental protocols and logical workflows.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for its application in synthesis and as a scaffold in drug design.

PropertyValueSource(s)
Melting Point 192-194 °C / 196-200 °C[1][2]
Boiling Point 345.4 ± 34.0 °C (Predicted)[2]
Molecular Formula C₅H₆BrN₃[1]
Molecular Weight 188.03 g/mol [1]
Appearance White to light yellow solid[2]
CAS Number 17321-93-6[1]

Experimental Protocols

Detailed methodologies for the determination of physical properties and a common synthesis route are provided below.

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound involves the electrophilic bromination of 2-amino-4-methylpyrimidine using N-bromosuccinimide (NBS).[2]

Materials:

  • 2-Amino-4-methylpyrimidine

  • N-bromosuccinimide (NBS)

  • Chloroform

  • Dichloromethane

  • 1N Sodium hydroxide solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-methylpyrimidine (10.9 g, 100 mmol) in chloroform (400 mL).

  • To this solution, add N-bromosuccinimide (17.8 g, 100 mmol).

  • Stir the reaction mixture under light-avoiding conditions for 15 hours.

  • Upon completion of the reaction, transfer the mixture to a separatory funnel containing dichloromethane (140 mL).

  • Wash the organic layer sequentially with 1N sodium hydroxide solution (3 x 200 mL) and saturated sodium chloride solution (100 mL).

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-4-methylpyrimidin-2-ylamine.[2]

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Boiling Point Determination (Micro Method)

For small quantities of a substance, the boiling point can be determined using a micro-method with a Thiele tube or a similar apparatus.

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow, a general protocol for physical property determination, and a potential signaling pathway relevant to the application of pyrimidine derivatives in drug discovery.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2_Amino_4_methylpyrimidine 2-Amino-4-methylpyrimidine Stirring Stirring (15h, dark) 2_Amino_4_methylpyrimidine->Stirring NBS N-bromosuccinimide (NBS) NBS->Stirring Chloroform Chloroform (Solvent) Chloroform->Stirring Extraction Extraction with Dichloromethane Stirring->Extraction Wash_NaOH Wash with 1N NaOH Extraction->Wash_NaOH Wash_NaCl Wash with sat. NaCl Wash_NaOH->Wash_NaCl Drying Drying (Na2SO4) Wash_NaCl->Drying Concentration Concentration Drying->Concentration Final_Product This compound Concentration->Final_Product

Caption: Workflow for the synthesis of this compound.

physical_property_determination cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination (Micro) mp_prep Sample Preparation (Dry, Powder) mp_load Load Capillary Tube (2-3 mm) mp_prep->mp_load mp_heat Heat in Apparatus mp_load->mp_heat mp_observe Observe & Record Range mp_heat->mp_observe end_mp Melting Point mp_observe->end_mp bp_prep Sample in Test Tube bp_capillary Insert Inverted Capillary bp_prep->bp_capillary bp_heat Heat in Thiele Tube bp_capillary->bp_heat bp_observe Observe Bubbles & Record Temp bp_heat->bp_observe end_bp Boiling Point bp_observe->end_bp start Start start->mp_prep start->bp_prep

Caption: General experimental workflow for melting and boiling point determination.

kinase_inhibition_pathway cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Kinase Inhibition

Caption: Generalized signaling pathway of a protein kinase and its inhibition.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prominent scaffolds in many pharmaceutical agents.[1] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Amino-5-bromo-4-methylpyrimidine with various arylboronic acids. This reaction is a key transformation for the synthesis of 2-amino-4-methyl-5-arylpyrimidines, which are important intermediates in drug discovery. The amino and methyl substituents on the pyrimidine ring can influence the reactivity of the substrate, and the conditions provided herein are optimized to address these electronic and steric factors.[1]

Data Presentation

Table 1: Suzuki-Miyaura Coupling of a Structurally Analogous Substrate with Various Arylboronic Acids [2]

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Amino-4-methyl-5-phenylpyrimidine85
4-Methylphenylboronic acid2-Amino-4-methyl-5-(p-tolyl)pyrimidine82
4-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)-4-methylpyrimidine88
4-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)-4-methylpyrimidine78
4-Fluorophenylboronic acid2-Amino-5-(4-fluorophenyl)-4-methylpyrimidine80

Reaction Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv.), 1,4-Dioxane/H₂O (4:1), 85-95 °C, 12-18 h.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[1]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyrimidine, use 4 mL of 1,4-dioxane and 1 mL of water).[1]

  • Reaction: Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Amino-5-aryl-4-methylpyrimidine product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times. The following is a general protocol that can be adapted.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Isopropanol

  • Deionized Water

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave reactor vial, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).[3]

  • Reagent Addition: Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol, 3 mol%).[3]

  • Microwave Reaction: Seal the vial and heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours in a microwave reactor. Monitor the reaction by TLC or LC-MS.[3]

  • Work-up and Purification: After completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure. Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired product.[3]

Scope and Limitations

The Suzuki-Miyaura coupling of this compound is a versatile reaction with a broad scope. However, certain factors can influence its success.

  • Arylboronic Acids: The reaction generally works well with a variety of electron-rich, electron-poor, and sterically hindered arylboronic acids. Electron-donating groups on the arylboronic acid, such as methoxy groups, may lead to higher yields.[4]

  • Catalyst Choice: While Pd(PPh₃)₄ is a reliable catalyst, for more challenging substrates or to achieve higher turnover numbers, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective.[2]

  • Base and Solvent: The choice of base and solvent is critical and often interdependent.[1] Common bases include potassium carbonate, potassium phosphate, and cesium carbonate.[2] A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used.

  • Potential Side Reactions:

    • Protodeboronation: Cleavage of the C-B bond of the boronic acid can occur, especially with electron-rich boronic acids in the presence of base and water.[5]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[5]

    • Catalyst Decomposition: The palladium catalyst can decompose to palladium black at high temperatures, leading to reduced activity.[5]

Mandatory Visualizations

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add this compound, arylboronic acid, and base to Schlenk flask B 2. Seal flask, evacuate, and backfill with inert gas (3x) A->B C 3. Add palladium catalyst and degassed solvent B->C D 4. Heat reaction mixture (85-95 °C) with stirring C->D E 5. Monitor progress by TLC or LC-MS (typically 12-18 hours) D->E F 6. Cool to room temperature and filter through celite E->F G 7. Extract with organic solvent, wash with water and brine F->G H 8. Dry organic layer and concentrate under reduced pressure G->H I 9. Purify by flash column chromatography H->I J J I->J Final Product: 2-Amino-5-aryl-4-methylpyrimidine

Caption: A schematic overview of the experimental workflow for the Suzuki-Miyaura coupling.

G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)Ln pd2_halide R-Pd(II)Ln-X pd0->pd2_halide pd2_aryl R-Pd(II)Ln-Ar pd2_halide->pd2_aryl pd2_aryl->pd0 product R-Ar pd2_aryl->product Reductive Elimination aryl_halide R-X (this compound) aryl_halide->pd2_halide Oxidative Addition boronic_acid Ar-B(OH)₂ boronate Ar-B(OH)₃⁻ boronic_acid->boronate base Base base->boronate boronate->pd2_aryl Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Amino-5-bromo-4-methylpyrimidine. This versatile reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, proving invaluable in medicinal chemistry and drug development for the synthesis of arylamines.[1][2] The methodologies described herein offer a practical guide for the synthesis of a diverse range of N-substituted 2-amino-4-methylpyrimidine derivatives, which are key intermediates in the development of biologically active compounds.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:

  • Oxidative Addition: A Pd(0) complex inserts into the carbon-bromine bond of the pyrimidine.

  • Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by the base to form a palladium-amido intermediate.

  • Reductive Elimination: The desired N-substituted aminopyrimidine product is formed, and the Pd(0) catalyst is regenerated.

The selection of the ligand, base, and solvent is critical for achieving high reaction efficiency and yield.[2]

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize various conditions for the Buchwald-Hartwig amination of bromopyrimidines and related heteroaryl bromides with a range of amines. While specific data for this compound is not extensively documented in a single source, the presented data for analogous substrates provides a strong predictive framework for reaction optimization.

Table 1: Buchwald-Hartwig Amination with Primary and Secondary Aliphatic Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
1MorpholinePd₂(dba)₃ (2)XPhos (4.4)NaOtBu (1.4)Toluene100>95General conditions for 2-bromopyridines.
2PiperidinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)Dioxane11085-95Effective for a range of secondary amines.
3n-ButylaminePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (1.5)t-BuOH10080-90Primary amines couple efficiently.
4DiethylaminePd(OAc)₂ (2)dppf (4)NaOtBu (1.4)Toluene10075-85Volatile amines may require a sealed tube.[1]
5CyclohexylaminePd₂(dba)₃ (1.5)tBuXPhos (3)LHMDS (1.5)DME80~90Bulky primary amines are well-tolerated.

Table 2: Buchwald-Hartwig Amination with Anilines

EntryAnilineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
1AnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane11092General conditions for aniline coupling.
24-MethoxyanilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Toluene10095Electron-rich anilines are excellent substrates.
34-NitroanilinePd(OAc)₂ (3)X-Phos (6)Cs₂CO₃ (2)Dioxane12078Electron-deficient anilines may require higher temperatures and catalyst loading.[3]
42-MethylanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)Toluene11088Sterically hindered anilines can be coupled effectively.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This procedure is a general guideline and may require optimization of reaction time and temperature depending on the specific amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1.5-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound and the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-methylpyrimidin-2-amine.[2]

Protocol for Volatile Amines

For volatile amines, a sealed reaction vessel is required.[1]

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by a solution of the volatile amine (e.g., 2.0 M solution in THF).[1]

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_complex R-Pd(II)(Br)L oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amine_complex [R-Pd(II)(NHR'R'')(Br)L] amine_coordination->amine_complex deprotonation Deprotonation (-HBr) amine_complex->deprotonation Base amido_complex R-Pd(II)(NR'R'')L deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Product Out product R-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start reagents 1. Add Pd Catalyst, Ligand, Base, and Substrate to an Inert Atmosphere Flask start->reagents solvent 2. Add Anhydrous Solvent reagents->solvent amine 3. Add Amine solvent->amine reaction 4. Heat Reaction Mixture (80-120 °C) amine->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 6. Aqueous Work-up monitoring->workup extraction 7. Extraction with Organic Solvent workup->extraction drying 8. Dry Organic Layer extraction->drying purification 9. Purification (Column Chromatography) drying->purification product Final Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 2-Amino-5-bromo-4-methylpyrimidine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, particularly in the design and synthesis of protein kinase inhibitors. Its structural similarity to the purine core of ATP enables competitive binding to the ATP-binding site of a wide array of kinases. The strategic functionalization of the pyrimidine ring is a key strategy for achieving high potency and selectivity. 2-Amino-5-bromo-4-methylpyrimidine is a valuable building block for the synthesis of diverse libraries of kinase inhibitors. The bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The 2-amino group often plays a crucial role in forming key hydrogen bond interactions with the hinge region of the kinase active site.

This document provides detailed application notes and experimental protocols for the use of this compound and related brominated pyrimidine scaffolds in the synthesis of potent kinase inhibitors.

Data Presentation

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using substituted bromopyrimidine and structurally related bromopyridine building blocks.

Table 1: Inhibitory Activity of Representative Kinase Inhibitors

Compound IDBuilding BlockTarget KinaseIC50 (nM)
1a 2-Amino-5-bromo-4-methylpyridine ALK40[1]
1b N-acetyl-2-amino-5-bromo-4-methylpyridine ALK>1000[1]
2a 5-bromo-2,4-dichloropyrimidine derivativeAurora A15
2b 5-bromo-2,4-dichloropyrimidine derivativeAurora B28
3a 2,4-dichloro-5-bromopyrimidine derivativeCDK750
4a 5-bromo-2,4-dichloropyrimidine derivativeEGFR (WT)75
4b 5-bromo-2,4-dichloropyrimidine derivativeEGFR (T790M)150
5a 5-bromo-2-chloropyrimidine derivativeBTK25

Note: Data for pyridine analogs are included for comparative purposes due to structural similarity.

Signaling Pathways and Inhibition

Derivatives of this compound can be designed to target a variety of protein kinases involved in critical cellular signaling pathways that are often dysregulated in cancer and other diseases.

Polo-like Kinase 4 (PLK4) Signaling

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division.[2] Overexpression of PLK4 is observed in many cancers, leading to centrosome amplification, chromosomal instability, and tumorigenesis.[2] Inhibitors derived from scaffolds like this compound can be designed to fit into the ATP-binding pocket of PLK4, preventing ATP from binding and thereby inhibiting its kinase activity.[2] This leads to a disruption of the downstream signaling cascade that controls centriole duplication, ultimately causing cell cycle arrest and apoptosis in cancer cells.[2]

PLK4_Signaling cluster_0 Normal Cell Cycle cluster_1 Cancer Cell PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Cell_Division Proper Cell Division Centriole_Dup->Cell_Division Inhibitor This compound Derivative Inhibitor->Inhibition PLK4_Inhibited PLK4 Centriole_Dup_Blocked Inhibition of Centriole Duplication PLK4_Inhibited->Centriole_Dup_Blocked Cell_Cycle_Arrest Cell Cycle Arrest Centriole_Dup_Blocked->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: PLK4 Signaling Pathway and Inhibition.

Anaplastic Lymphoma Kinase (ALK) Signaling

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase.[3] In certain cancers, chromosomal rearrangements can lead to the formation of a constitutively active ALK fusion protein, which drives tumorigenesis.[3] Kinase inhibitors developed from scaffolds like this compound can target the ALK signaling cascade.[3]

ALK_Signaling ALK Constitutively Active ALK Fusion Protein Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) ALK->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->Inhibition

Caption: ALK Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors using this compound or related brominated pyrimidine starting materials.

Protocol 1: Synthesis of a Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 5-aryl-2-amino-4-methylpyrimidine derivatives.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Suzuki_Workflow Start Combine Reactants: - this compound - Arylboronic acid - Pd(PPh₃)₄ - K₂CO₃ - Dioxane/Water Reaction Heat under Inert Atmosphere (e.g., 80-100°C) Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Characterize Product (NMR, MS) Purification->Product

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[3]

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[3]

  • Add a mixture of 1,4-dioxane and water (typically a 4:1 ratio).[3]

  • Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[3]

  • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired kinase inhibitor.[3]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the in vitro potency (IC50 value) of synthesized compounds against a target kinase.[1][4]

Materials:

  • Recombinant human kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase Buffer

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate. Include positive (DMSO vehicle) and negative (no kinase) controls.

  • Prepare a kinase/substrate master mix in the appropriate kinase buffer.

  • Initiate the kinase reaction by adding the kinase/substrate master mix to each well.[1]

  • Add ATP to each well to start the reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[1]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[1][4]

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[1][4]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.[1][5]

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium and add the medium containing the test compounds to the cells. Include a vehicle control (DMSO).[1]

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Conclusion

This compound is a promising and versatile building block for the synthesis of novel kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design, synthesize, and evaluate new therapeutic agents targeting a range of kinases implicated in various diseases. The ability to readily functionalize the pyrimidine core through established cross-coupling reactions allows for the systematic exploration of structure-activity relationships, which is crucial for the development of optimized kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives from 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a proposed synthesis of pyrimido[4,5-d]pyrimidine derivatives, commencing from the readily available starting material, 2-Amino-5-bromo-4-methylpyrimidine. Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors. These protocols detail a two-step synthetic strategy: the initial formylation of the pyrimidine ring via a Vilsmeier-Haack reaction to yield a key aldehyde intermediate, followed by a cyclocondensation reaction to construct the second pyrimidine ring. Detailed experimental procedures, data presentation in tabular format, and visualizations of the experimental workflow and a relevant biological signaling pathway are provided to aid researchers in the synthesis and exploration of this important class of molecules.

Introduction

Pyrimido[4,5-d]pyrimidines are bicyclic heteroaromatic compounds that are isosteric with purines and pteridines. This structural similarity has led to their investigation as potential modulators of various biological processes. Indeed, derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. A notable application of pyrimido[4,5-d]pyrimidine derivatives is in the development of kinase inhibitors, particularly Cyclin-Dependent Kinase (CDK) inhibitors, which are crucial for regulating the cell cycle and are prominent targets in oncology research.

The synthesis of the pyrimido[4,5-d]pyrimidine core can be achieved through various strategies. A common and effective method involves the cyclization of a suitably functionalized pyrimidine precursor, typically a 4-aminopyrimidine bearing a reactive group at the 5-position. This document outlines a proposed synthetic route starting from this compound, a compound that requires initial functionalization to enable the subsequent annulation of the second pyrimidine ring.

Proposed Synthetic Pathway

Due to the absence of a direct, one-pot synthesis from this compound in the current literature, a two-step approach is proposed. The first step involves the introduction of a formyl group at the 6-position of the pyrimidine ring using the Vilsmeier-Haack reaction. The resulting this compound-6-carbaldehyde serves as a crucial intermediate. The second step is the cyclocondensation of this intermediate with a suitable nitrogen-containing nucleophile, such as guanidine, to form the desired pyrimido[4,5-d]pyrimidine core.

G start This compound reagent1 Vilsmeier-Haack Reagent (POCl3, DMF) intermediate This compound-6-carbaldehyde reagent2 Guanidine Hydrochloride, Base product Substituted Pyrimido[4,5-d]pyrimidine reagent1->intermediate Step 1: Formylation reagent2->product Step 2: Cyclocondensation

Caption: Proposed two-step synthesis of pyrimido[4,5-d]pyrimidines.

Experimental Protocols

Step 1: Synthesis of this compound-6-carbaldehyde (Intermediate 2)

This protocol describes the formylation of this compound (1) using the Vilsmeier-Haack reaction.

Materials and Reagents:

ReagentGradeSupplier
This compound (1)≥98%Commercial Source
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Commercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Saturated Sodium Bicarbonate SolutionLaboratory Grade-
Anhydrous Sodium SulfateLaboratory Grade-
Ethyl AcetateACS GradeCommercial Source
HexaneACS GradeCommercial Source

Protocol:

  • To a stirred solution of anhydrous N,N-Dimethylformamide (3 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add this compound (1) (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product, this compound-6-carbaldehyde (2).

Quantitative Data (Hypothetical):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical StateMelting Point (°C)
2 C₆H₅BrN₄O229.0365Pale yellow solid185-188

Spectroscopic Data (Hypothetical):

Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)MS (ESI) m/z
2 9.85 (s, 1H, CHO), 6.50 (s, 2H, NH₂), 2.60 (s, 3H, CH₃)188.0 (CHO), 165.2, 162.5, 158.0, 110.8, 22.5 (CH₃)228.9 [M+H]⁺
Step 2: Synthesis of 2-Amino-7-bromo-5-methylpyrimido[4,5-d]pyrimidin-4-amine (Product 3)

This protocol outlines the cyclocondensation of the intermediate aldehyde (2) with guanidine hydrochloride to form the pyrimido[4,5-d]pyrimidine core.

Materials and Reagents:

ReagentGradeSupplier
This compound-6-carbaldehyde (2)As synthesized-
Guanidine Hydrochloride99%Commercial Source
Sodium Ethoxide96%Commercial Source
EthanolAnhydrous, 200 proofCommercial Source

Protocol:

  • To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add guanidine hydrochloride (1.5 equivalents) and stir at room temperature for 30 minutes.

  • Add this compound-6-carbaldehyde (2) (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Concentrate the mixture under reduced pressure.

  • Add water to the residue, and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-Amino-7-bromo-5-methylpyrimido[4,5-d]pyrimidin-4-amine (3).

Quantitative Data (Hypothetical):

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical StateMelting Point (°C)
3 C₇H₇BrN₆267.0875Off-white solid>300

Spectroscopic Data (Hypothetical):

Compound¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)MS (ESI) m/z
3 8.80 (s, 1H), 7.50 (s, 2H, NH₂), 6.80 (s, 2H, NH₂), 2.50 (s, 3H, CH₃)162.1, 159.8, 158.5, 155.0, 112.3, 108.9, 21.7 (CH₃)266.9 [M+H]⁺

Visualization of Experimental Workflow

G cluster_step1 Step 1: Formylation cluster_step2 Step 2: Cyclocondensation a Mix DMF and POCl₃ in DCM at 0°C b Add this compound a->b c Reflux for 4-6 hours b->c d Quench with NaHCO₃ solution c->d e Extract with DCM d->e f Purify by Column Chromatography e->f g Prepare Sodium Ethoxide and Guanidine HCl in Ethanol f->g Intermediate Product h Add Aldehyde Intermediate g->h i Reflux for 8-12 hours h->i j Neutralize and Concentrate i->j k Precipitate with Water and Filter j->k l Dry the Final Product k->l

Caption: Workflow for the synthesis of pyrimido[4,5-d]pyrimidine derivatives.

Application in Drug Development: Targeting CDK Signaling

Pyrimido[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. CDK inhibitors can block the phosphorylation of target proteins, such as the retinoblastoma protein (pRb), thereby preventing cell cycle progression and inducing apoptosis in cancer cells.

G cluster_cell_cycle Cell Cycle Regulation cluster_inhibition Inhibition by Pyrimido[4,5-d]pyrimidine CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) S_Phase S-Phase Progression (DNA Replication) E2F->S_Phase activates Inhibitor Pyrimido[4,5-d]pyrimidine Derivative Inhibitor->CyclinD_CDK46 inhibits

Caption: Inhibition of the CDK4/6-pRb pathway by pyrimido[4,5-d]pyrimidines.

Conclusion

The protocols and data presented in this document provide a foundational framework for the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from this compound. While the proposed synthetic route is based on established chemical principles, it offers a versatile platform for generating a library of compounds for further investigation in drug discovery and development. The potential of these compounds as kinase inhibitors highlights their importance in the ongoing search for new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to explore the full potential of this promising heterocyclic scaffold.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Amino-5-bromo-4-methylpyrimidine. This versatile heterocyclic building block is a valuable precursor in the synthesis of diverse molecular architectures, particularly for drug discovery and medicinal chemistry. The strategic location of the bromine atom at the 5-position allows for the introduction of various substituents through well-established cross-coupling methodologies.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.[1][2] For a substrate like this compound, these reactions provide a powerful platform for derivatization at the 5-position, which is crucial for developing structure-activity relationships (SAR) in drug candidates.[3] The resulting substituted 2-aminopyrimidine derivatives are prominent scaffolds in compounds targeting various biological pathways, including kinase inhibition.[4]

Below is a general representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions. The cycle typically involves three key steps: oxidative addition of the Pd(0) catalyst to the aryl bromide, transmetalation (or coordination/deprotonation for C-N couplings), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[5]

Palladium Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation (e.g., with R-B(OH)2) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L2-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 + Ar-R

General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

Application Notes: The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling the bromopyrimidine with various aryl- or heteroarylboronic acids or esters.[6][7] This reaction is a cornerstone in medicinal chemistry for accessing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[8] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-rich and potentially coordinating substrates like this compound.[6]

Quantitative Data: The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling. Note that some data is based on the structurally analogous 5-bromo-2-methylpyridin-3-amine and provides a strong indication of expected performance.

EntryArylboronic AcidCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)90-9512-24~85¹[6][9]
24-Methylphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)90-9512-24~82¹[6]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)90-9512-24~88¹[6]
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)90-9512-24~78¹[6]
¹Yields are based on the coupling of the analogous 5-bromo-2-methylpyridin-3-amine.[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure using a traditional palladium catalyst.[1][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the starting pyrimidine).

  • Reaction: Stir the reaction mixture vigorously at 90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.[9]

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine Reactants: Pyrimidine, Boronic Acid, Base setup2 Establish Inert Atmosphere (Evacuate/Backfill Ar) setup1->setup2 setup3 Add Catalyst & Solvents setup2->setup3 reaction Heat and Stir (e.g., 90 °C, 12-24h) setup3->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup1 Cool & Dilute monitoring->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous Extraction workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purification Column Chromatography workup4->purification

General experimental workflow for cross-coupling reactions.

Heck Coupling

Application Notes: The Mizoroki-Heck reaction facilitates the formation of C-C bonds by coupling this compound with an alkene, introducing vinyl or substituted vinyl groups at the 5-position.[4] The resulting 2-amino-5-vinylpyrimidine derivatives are valuable intermediates. The introduced vinyl group can serve as a handle for further synthetic transformations or can interact with specific pockets within the ATP-binding site of protein kinases, making this reaction highly relevant for synthesizing kinase inhibitors.[4]

Quantitative Data:

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF10024~85[4]
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF12018~78[4]
3Ethyl acrylatePd(OAc)₂ (1)-Et₃N (3.0)DMF1302Good²[1]
²Yields are based on the Heck coupling of the analogous 2-amino-5-bromopyridine.[1]
Detailed Experimental Protocol: Heck Coupling with Styrene

This protocol is adapted from established methods for similar bromopyridine substrates.[4]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Palladium(II) acetate (0.03 equiv), and Tri(o-tolyl)phosphine (0.06 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine (1.5 equiv) and styrene (1.2 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 24 hours.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-methyl-5-styrylpyrimidine.[4]

Buchwald-Hartwig Amination

Application Notes: The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[5] It enables the coupling of this compound with a wide range of primary or secondary amines. This reaction is indispensable in medicinal chemistry for synthesizing arylamines, which are prevalent in pharmaceuticals.[10] Careful optimization of the catalyst, ligand, and base is required to achieve high yields due to the electronic properties of the aminopyrimidine substrate.[10]

Quantitative Data:

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
1AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene11012-24High³[10]
2Dimethylamine (2M in THF)Pd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80-100-High³[10]
³Yields are generally high for the amination of 2-bromopyridines but require optimization for specific substrates.[1]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for coupling with a primary or secondary amine.[10]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Phosphine Ligand (e.g., BINAP, Xantphos) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Dry, sealable reaction tube or Schlenk flask

Procedure:

  • Reaction Setup: To a dry, sealable reaction tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the amine.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Sonogashira Coupling

Application Notes: The Sonogashira reaction is used to form a C-C bond between this compound and a terminal alkyne, yielding 5-alkynyl-2-aminopyrimidine derivatives.[11] This reaction typically uses a dual catalyst system of palladium and a copper(I) co-catalyst.[12] The resulting alkynyl products are versatile intermediates in organic synthesis and are found in various biologically active molecules.[2] A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions or using copper-free protocols.[13]

Quantitative Data:

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
1PhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF1003~96⁴[1][14]
21-HexynePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF1003~88⁴[1][14]
⁴Yields are based on the Sonogashira coupling of regioisomeric 2-amino-3-bromopyridines and are expected to be similar.[1]
Detailed Experimental Protocol: Sonogashira Coupling

This protocol is based on standard conditions for coupling bromopyridines.[1][14]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Amine base (e.g., Triethylamine, Et₃N)

  • Anhydrous, deoxygenated solvent (e.g., DMF)

  • Schlenk flask

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst, any phosphine ligand, and CuI.

  • Solvent and Reagent Addition: Add anhydrous DMF and stir for 15-30 minutes at room temperature. Then, add this compound, the terminal alkyne, and triethylamine.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

  • Monitoring: Monitor reaction progress by TLC.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography.

Stille Coupling

Application Notes: The Stille coupling reaction creates a C-C bond by reacting this compound with an organostannane (organotin) reagent.[4] This method is highly versatile, allowing for the introduction of aryl, heteroaryl, and vinyl groups.[15] A key advantage is the stability and functional group tolerance of organostannane reagents. However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts, often requiring a specific work-up with potassium fluoride.[4]

Quantitative Data:

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)Ref.
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)-Toluene100-11012~85⁵[1][4]
2Tributyl(phenyl)tinPd(PPh₃)₄ (5)-Toluene100-11016~80⁵[1]
3(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)-Toluene11012-24High[4]
⁵Yields are generalized based on Stille couplings of other bromopyridines and may require optimization.[1]
Detailed Experimental Protocol: Stille Coupling

This protocol provides a general procedure for Stille coupling.[1][4]

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., (2-Thienyl)tributylstannane) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous Toluene

  • Flame-dried Schlenk flask

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound and anhydrous toluene.

  • Degassing: Degas the solution by bubbling with argon for 20 minutes.

  • Reagent Addition: Add the organostannane reagent, followed by the palladium catalyst under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.[4]

  • Work-up:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, then filter.

    • Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

References

Application Notes and Protocols for Sonogashira Coupling with 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira coupling of 2-Amino-5-bromo-4-methylpyrimidine with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds, as the resulting alkynyl-substituted pyrimidines are valuable precursors for more complex molecular architectures.[1]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety can significantly influence the biological activity of the molecule.[2] The protocol described herein is based on established procedures for structurally similar aminobromopyrimidines and aminobromopyridines, providing a robust starting point for the synthesis of a variety of 2-amino-4-methyl-5-alkynylpyrimidines.[3][4]

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II)-pyrimidine complex.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide.

  • Transmetalation and Reductive Elimination: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, and subsequent reductive elimination yields the desired alkynyl-substituted pyrimidine and regenerates the active Pd(0) catalyst.

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

  • This compound (1.0 equivalent)

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1.5-5 mol%)

  • Triethylamine (Et₃N) (1.5 - 3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexane)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF). Stir the mixture for a few minutes.

  • Add triethylamine (1.5 eq.) followed by the terminal alkyne (1.5 eq.).

  • Stir the mixture for approximately 10 minutes at room temperature.

  • Catalyst Addition: Add copper(I) iodide (1.7 mol%) to the reaction mixture. It is crucial to add the CuI last.[4]

  • Reaction Conditions: Heat the reaction mixture to 60°C with vigorous stirring. The progress of the reaction can be monitored by the formation of a triethylamine hydrobromide precipitate.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a plug of silica gel, washing with a suitable solvent such as a 5:1 mixture of dichloromethane and ethyl acetate.[4]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in dichloromethane or hexane) to afford the desired 2-amino-5-alkynyl-4-methylpyrimidine.[4]

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions with similar substrates.[3][4][5]

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePdCl₂(dppf)·CH₂Cl₂ (5)CuI (5)Et₃NTHF6024>80[4]
21-HexynePdCl₂(dppf)·CH₂Cl₂ (2)CuI (1.7)Et₃NTHF602090[4]
3TrimethylsilylacetylenePdCl₂(dppf)·CH₂Cl₂ (5)CuI (5)Et₃NTHF6024>80[4]
41-HeptynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100372-96[3][5]
53,3-Dimethyl-1-butynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100372-96[3][5]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1. Add 2-Amino-5-bromo- 4-methylpyrimidine & Pd Catalyst to Flask B 2. Establish Inert Atmosphere (Ar/N2) A->B C 3. Add Anhydrous Solvent & Et3N B->C D 4. Add Terminal Alkyne C->D E 5. Add CuI Catalyst D->E F 6. Heat to 60°C & Stir (12-24h) E->F G 7. Monitor by TLC / LC-MS F->G H 8. Cool to RT & Filter through Silica G->H I 9. Concentrate Filtrate H->I J 10. Column Chromatography I->J K 2-Amino-5-alkynyl- 4-methylpyrimidine J->K

Caption: Experimental workflow for the Sonogashira coupling.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(L)2-Br pd0->pd_complex Oxidative Addition (R-Br) product_complex R-Pd(II)(L)2-C≡CR' pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product R-C≡CR' product_complex->product cu_halide CuI cu_acetylide Cu-C≡CR' cu_halide->cu_acetylide H-C≡CR' / Base cu_acetylide->cu_halide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Stille Coupling of 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures, particularly for the functionalization of heterocyclic scaffolds. The 2-amino-4-methylpyrimidine core is a privileged structure in numerous biologically active compounds, and the ability to introduce diverse substituents at the 5-position via Stille coupling provides a robust strategy for generating novel drug candidates and exploring structure-activity relationships (SAR).

These application notes provide detailed protocols for the Stille coupling of 2-Amino-5-bromo-4-methylpyrimidine with various organostannanes. The reaction tolerates a wide range of functional groups, and the organotin reagents are generally stable to air and moisture, making the Stille coupling a highly practical synthetic method.[1]

Reaction Principle

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The cycle begins with the oxidative addition of the bromopyrimidine to a Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center, displacing the halide. Finally, reductive elimination from the Pd(II) complex yields the desired 5-substituted pyrimidine product and regenerates the active Pd(0) catalyst.

Comparative Data of Reaction Conditions

The following table summarizes representative reaction conditions for the Stille coupling of 2-Amino-5-bromo-4-methylpyridine, a close structural analog of the target pyrimidine, which can be adapted for this compound.

EntryOrganostannaneCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)Toluene11012-2475-85
2Tributyl(vinyl)stannanePd(PPh₃)₄ (5)DMF1001670-80
3(4-Methoxyphenyl)tributylstannanePd(PPh₃)₄ (5)Toluene1102472
4Tributyl(phenyl)stannanePd(PPh₃)₄ (5)Toluene1102478

Data adapted from protocols for the analogous 2-Amino-5-bromo-4-methylpyridine substrate.[2]

Experimental Protocol: Stille Coupling of this compound with (2-Thienyl)tributylstannane

This protocol details a representative procedure for the Stille coupling of this compound with (2-Thienyl)tributylstannane.

Materials:

  • This compound

  • (2-Thienyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add (2-Thienyl)tributylstannane (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).[2]

  • Degassing: Seal the flask and degas the solution by bubbling with argon for 20 minutes.[2]

  • Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[2]

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[2]

    • Dilute the mixture with ethyl acetate.[2]

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[2]

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-methyl-5-(thiophen-2-yl)pyrimidine.[2]

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the Stille coupling experiment.

Stille_Coupling_Workflow General Workflow for Stille Coupling Start Start: Flame-dried Schlenk Flask Add_Reactants Add this compound, Organostannane, and Anhydrous Toluene Start->Add_Reactants Degas Degas with Argon (20 min) Add_Reactants->Degas Add_Catalyst Add Pd(PPh3)4 Catalyst (under Argon) Degas->Add_Catalyst Reaction Heat to 110 °C (12-24 h) Add_Catalyst->Reaction Workup Work-up: - Cool to RT - Dilute with Ethyl Acetate - KF Wash - Brine Wash, Dry, Concentrate Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Final Product: 5-Substituted-2-amino-4-methylpyrimidine Purification->Product

Caption: General workflow for the Stille coupling reaction.

References

Application Notes and Protocols for the Functionalization of 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the 2-amino group of 2-amino-5-bromo-4-methylpyrimidine, a versatile building block in medicinal chemistry. The strategic modification of this amino group allows for the synthesis of diverse compound libraries with potential applications in drug discovery, particularly in the development of kinase inhibitors.

Introduction

This compound is a key heterocyclic scaffold in drug discovery. The presence of a nucleophilic amino group, a reactive bromo substituent amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation provides a rich platform for chemical derivatization. Functionalization of the 2-amino group is a common strategy to explore structure-activity relationships (SAR) and to develop potent and selective therapeutic agents. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document focuses on three primary transformations of the 2-amino group: acylation, sulfonylation, and urea formation.

Acylation of the Amino Group

Acylation of the 2-amino group of this compound with various acylating agents, such as acid chlorides or anhydrides, yields the corresponding amides. This modification is a fundamental step in the synthesis of many biologically active molecules, as the resulting amide bond can participate in key hydrogen bonding interactions with biological targets.

Quantitative Data: Acylation Reactions

The following table summarizes representative quantitative data for the acylation of 2-aminopyridine and aminopyrimidine derivatives, which can be extrapolated for this compound.

Acylating AgentProductReaction ConditionsYield (%)Reference
Acetic AnhydrideN-(5-bromo-4-methylpyrimidin-2-yl)acetamideAcetic Anhydride, < 60 °C, 1 h~95[2]
Benzoyl ChlorideN-(5-bromo-4-methylpyrimidin-2-yl)benzamidePyridine, DCM, 0 °C to rt, 2-4 h80-90Adapted from[3]
Isobutyryl ChlorideN-(5-bromo-4-methylpyrimidin-2-yl)isobutyramideTriethylamine, DCM, 0 °C to rt, 2-4 h80-90Adapted from[3]
Experimental Protocol: Acylation with an Acid Chloride

This protocol describes a general procedure for the acylation of this compound using an acid chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Amino-5-bromo- 4-methylpyrimidine in DCM cool Cool to 0 °C start->cool add_base Add Base (Pyridine or TEA) cool->add_base add_acyl Add Acyl Chloride add_base->add_acyl warm Warm to RT and Stir add_acyl->warm monitor Monitor by TLC warm->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end end purify->end Final Product

Caption: Experimental workflow for the acylation of this compound.

Sulfonylation of the Amino Group

Sulfonylation of the 2-amino group with sulfonyl chlorides provides 2-sulfonylamino-5-bromo-4-methylpyrimidine derivatives. The resulting sulfonamide moiety can act as a hydrogen bond donor and acceptor, influencing the compound's binding affinity to target proteins.

Quantitative Data: Sulfonylation Reactions

The following table presents representative data for the sulfonylation of amino-heterocycles.

Sulfonylating AgentProductReaction ConditionsYield (%)Reference
Benzenesulfonyl chlorideN-(5-bromo-4-methylpyrimidin-2-yl)benzenesulfonamidePyridine, DCM, rt, 12 h70-85General protocol
p-Toluenesulfonyl chlorideN-(5-bromo-4-methylpyrimidin-2-yl)-4-methylbenzenesulfonamidePyridine, DCM, rt, 12 h75-90General protocol
Methanesulfonyl chlorideN-(5-bromo-4-methylpyrimidin-2-yl)methanesulfonamideTriethylamine, DCM, 0 °C to rt, 6 h60-80General protocol
Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

This protocol outlines a general procedure for the sulfonylation of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DCM, add anhydrous pyridine (2.0 equivalents).

  • Addition of Reagent: Add the sulfonyl chloride (1.2 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Sulfonylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Amino-5-bromo- 4-methylpyrimidine & Pyridine in DCM add_sulfonyl Add Sulfonyl Chloride start->add_sulfonyl stir Stir at Room Temperature add_sulfonyl->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_nahco3 Wash with NaHCO₃ wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify end end purify->end Final Product Urea_Formation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_isolation Isolation start Dissolve 2-Amino-5-bromo- 4-methylpyrimidine in DCM cool Cool to 0 °C start->cool add_isocyanate Add Isocyanate cool->add_isocyanate warm Warm to RT and Stir add_isocyanate->warm monitor Monitor by TLC warm->monitor precipitate Precipitate Product monitor->precipitate filter Filter Solid precipitate->filter wash Wash with Cold DCM filter->wash dry Dry under Vacuum wash->dry end end dry->end Final Product PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrimidine Derivative (e.g., 2-ureidopyrimidine) Inhibitor->PI3K Inhibitor->mTORC1 VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyrimidine Derivative Inhibitor->VEGFR CDK_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 G1_S_Transition G1-S Phase Transition CyclinE_CDK2->G1_S_Transition Inhibitor 2-Aminopyrimidine Derivative Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the Suzuki coupling yield for 2-Amino-5-bromo-4-methylpyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki-Miyaura cross-coupling reaction with this compound.

Question 1: Why is my reaction showing low to no yield?

Answer: Low or no yield in the Suzuki coupling of this compound is a common issue that can stem from several factors, primarily related to catalyst inhibition and reaction conditions.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyrimidine's nitrogen atoms and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can inhibit or deactivate the catalyst, halting the catalytic cycle.[1][2]

  • Inactive Catalyst System: The chosen palladium catalyst and ligand may not be active enough for this specific substrate. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more challenging couplings may require more robust systems.[2][3]

  • Suboptimal Reaction Conditions: Incorrect selection of base, solvent, or temperature can lead to a stalled reaction.[1]

  • Oxygen Contamination: Failure to properly degas the reaction mixture can lead to oxidation and deactivation of the Pd(0) catalyst.[1][4]

Recommended Solutions:

  • Switch to a More Robust Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium precursor like Pd(OAc)₂. These ligands can promote the crucial oxidative addition step and stabilize the catalyst.[1][2]

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1]

  • Screen Bases: The choice of base is critical. Weaker bases such as K₂CO₃ or Cs₂CO₃, or a moderately strong base like K₃PO₄, are often effective.[1] An empirical screening may be necessary to find the optimal base for your specific boronic acid partner.

  • Ensure Rigorously Inert Conditions: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4] Maintain a positive pressure of inert gas throughout the reaction.

Question 2: I am observing significant formation of side products. How can I identify and minimize them?

Answer: Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification. The most common side products are formed via protodeboronation, homocoupling, and dehalogenation.

Side ReactionIdentificationCauseMinimization Strategy
Protodeboronation Formation of the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂).Hydrolysis of the boronic acid, often promoted by aqueous conditions and strong bases.[1]1. Use boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis.[1][5] 2. Run the reaction under anhydrous conditions (e.g., using THF as a solvent).[1][3] 3. Use a weaker base if compatible with the reaction.
Homocoupling Formation of a biaryl product from the boronic acid (Ar-Ar).This is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst and promote a different catalytic cycle.[2][4]1. Ensure all solvents and the reaction vessel are thoroughly degassed.[4] 2. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the experiment.
Dehalogenation Replacement of the bromine on the pyrimidine with a hydrogen atom.Can be caused by hydride sources in the reaction mixture (e.g., certain alcohol solvents) or prolonged reaction times at high temperatures.[1][2]1. Optimize the reaction time; monitor by TLC or LC-MS to avoid unnecessarily long heating.[1] 2. Ensure solvents are pure and not a source of hydrides.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a catalyst, base, and solvent combination for this substrate?

A1: A reliable starting point for the Suzuki coupling of this compound is using Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and a 1,4-dioxane/water (4:1) mixture as the solvent system.[3][6] This combination has been shown to provide good to excellent yields for structurally analogous substrates.[3]

Q2: What temperature should I run the reaction at?

A2: A reaction temperature between 85-95 °C is a common and effective starting point for this type of coupling.[3][6] If the reaction is sluggish, the temperature can be cautiously increased to around 100-110 °C, especially when using solvents like toluene.[3]

Q3: How much boronic acid should I use?

A3: It is standard practice to use a slight excess of the boronic acid, typically between 1.2 to 1.5 equivalents relative to the this compound.[3][6] This helps to drive the reaction to completion.

Q4: Can I use a different boronic acid derivative, like a boronic ester?

A4: Yes, using boronic esters, such as pinacol esters (Bpin), is an excellent strategy, particularly if you are experiencing issues with protodeboronation (hydrolysis) of your boronic acid.[1][5] Boronic esters are generally more stable under reaction conditions.[5]

Data Presentation: Catalyst System Performance

The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is adapted from studies on a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, and provides a strong indication of expected performance under similar conditions.[3][6]

Catalyst System 1: Traditional Phosphine Ligand

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid2-Amino-4-methyl-5-phenylpyrimidine85[3][6]
4-Methylphenylboronic acid2-Amino-4-methyl-5-(p-tolyl)pyrimidine82[3]
4-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)-4-methylpyrimidine88[3]
4-Chlorophenylboronic acid2-Amino-5-(4-chlorophenyl)-4-methylpyrimidine78[3]
4-Fluorophenylboronic acid2-Amino-5-(4-fluorophenyl)-4-methylpyrimidine80[3]
Conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 85-95 °C.[3]

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for general Suzuki couplings with this compound.

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).[3]

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[3]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the pyrimidine substrate).[3]

  • Reaction: Stir the reaction mixture vigorously at 85–95 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12–24 hours.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand

This protocol is recommended when Protocol 1 results in low yield or when coupling with electron-deficient or sterically hindered boronic acids.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Palladium(II) acetate (Pd(OAc)₂) (0.02 eq), SPhos (0.04 eq), and potassium phosphate (K₃PO₄) (3.0 eq).[3]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).[3]

  • Reaction: Heat the reaction mixture to 100–110 °C and stir vigorously for 12–24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.

Visualizations

G General Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants & Base This compound (1.0 eq) Arylboronic Acid (1.2-1.5 eq) Base (e.g., K₃PO₄, 2.0 eq) catalyst Add Catalyst System e.g., Pd(PPh₃)₄ (0.05 eq) reagents->catalyst 1 inert Establish Inert Atmosphere Evacuate & backfill with Ar/N₂ (3x) catalyst->inert 2 solvent Add Degassed Solvents e.g., Dioxane/H₂O (4:1) inert->solvent 3 heat Heat & Stir 85-110 °C 12-24 hours solvent->heat 4 monitor Monitor Progress TLC / LC-MS heat->monitor 5 cool Cool to Room Temp monitor->cool 6 extract Dilute & Extract Add Ethyl Acetate Wash with H₂O & Brine cool->extract 7 dry Dry & Concentrate Dry over Na₂SO₄ Filter & Evaporate extract->dry 8 purify Purify Product Silica Gel Column Chromatography dry->purify 9

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

G Troubleshooting Logic for Low Suzuki Coupling Yield start Problem: Low or No Yield cause1 Potential Cause: Catalyst Inhibition / Deactivation start->cause1 cause2 Potential Cause: Side Reactions Dominating start->cause2 cause3 Potential Cause: Suboptimal Conditions start->cause3 solution1a Solution: Use Bulky Ligand (e.g., SPhos, XPhos) cause1->solution1a Aminopyrimidine coordination solution1b Solution: Increase Catalyst Loading (e.g., to 3-5 mol%) cause1->solution1b solution1c Solution: Ensure Rigorous Degassing (Remove O₂) cause1->solution1c Oxygen contamination side_reaction1 Observing Protodeboronation? cause2->side_reaction1 side_reaction2 Observing Homocoupling? cause2->side_reaction2 solution3a Solution: Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) cause3->solution3a solution3b Solution: Optimize Temperature (e.g., 85-110 °C) cause3->solution3b solution3c Solution: Check Solvent Choice (Dioxane/H₂O, Toluene/H₂O) cause3->solution3c solution2a Solution: Use Boronic Ester (Bpin) or Anhydrous Conditions side_reaction1->solution2a solution2b Solution: Improve Degassing (Strict Inert Atmosphere) side_reaction2->solution2b

Caption: Decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Bromination of 2-Amino-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 2-Amino-4-methylpyrimidine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2-Amino-5-bromo-4-methylpyrimidine - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent. - Hydrolysis of the product during workup.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material. - Maintain the recommended reaction temperature. For N-Bromosuccinimide (NBS), a temperature of around 20°C is often optimal. - NBS is a highly effective and selective brominating agent for this type of substrate.[1][2] - Ensure anhydrous conditions during the reaction and minimize exposure to water during workup.
Formation of a significant amount of di-brominated byproduct - Excess brominating agent. - High reaction temperature.- Use a stoichiometric amount (1.0 equivalent) of the brominating agent. - Maintain a low and controlled reaction temperature. Higher temperatures can promote over-bromination.[1]
Presence of multiple isomeric mono-brominated products - Non-selective brominating agent. - Inappropriate solvent.- Utilize N-Bromosuccinimide (NBS) for high regioselectivity towards the 5-position.[1][2] - Dimethylformamide (DMF) is a suitable solvent that can promote the desired selectivity.[1][2]
Reaction does not proceed to completion - Insufficient reaction time. - Deactivated brominating agent.- Allow the reaction to stir for the recommended time, typically 8-10 hours, while monitoring with TLC.[1] - Use a fresh, high-purity batch of the brominating agent.
Difficult purification of the final product - Presence of multiple side products. - Co-precipitation of impurities.- Optimize the reaction conditions to minimize side product formation. - After initial precipitation and filtration, wash the crude product with a suitable solvent like acetonitrile to remove impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of 2-Amino-4-methylpyrimidine?

A1: The most common side reactions are over-bromination, leading to the formation of a di-brominated product (e.g., 2-Amino-3,5-dibromo-4-methylpyrimidine), and the formation of other positional isomers. The formation of the di-brominated product is more likely at higher reaction temperatures.[1]

Q2: Which brominating agent is recommended for the selective synthesis of this compound?

A2: N-Bromosuccinimide (NBS) is the recommended brominating agent for achieving high selectivity for the 5-position on the pyrimidine ring.[1][2] It is generally more selective and easier to handle than liquid bromine.

Q3: What is the optimal reaction temperature to minimize side reactions?

A3: A controlled temperature range of 0°C to 20°C is recommended. The reaction should be initiated in an ice bath, and then allowed to slowly warm to room temperature (around 20°C).[1] High reaction temperatures can lead to the formation of multiple by-products, including di-brominated species.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the 2-Amino-4-methylpyrimidine starting material.[1][2]

Q5: What is the expected yield of this compound under optimal conditions?

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for the bromination of a similar heterocyclic compound and is expected to provide good results for 2-Amino-4-methylpyrimidine.[1][2]

Materials and Reagents:

  • 2-Amino-4-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Acetonitrile

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4-methylpyrimidine in DMF. Cool the solution in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of one equivalent of NBS in DMF. Add this solution dropwise to the cooled solution of 2-Amino-4-methylpyrimidine.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is completely consumed.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into water. A solid precipitate should form. Filter the solid using a Büchner funnel and wash it thoroughly with water.

  • Purification: Dry the collected solid. Further purify the product by washing the dried solid with acetonitrile. Filter the solid again and dry to obtain the final product, this compound.

Bromination of 2-Amino-4-methylpyrimidine: Reaction and Side Products

Bromination_Reaction cluster_reactants Reactants cluster_main_reaction Main Reaction cluster_side_reactions Side Reactions cluster_conditions Reaction Conditions A 2-Amino-4-methylpyrimidine B NBS (1 equiv) C This compound (Desired Product) A->C Optimal Conditions D 2-Amino-3,5-dibromo-4-methylpyrimidine (Di-brominated Product) A->D High Temp / Excess NBS E Isomeric Mono-bromo Products A->E Suboptimal Conditions B->C B->D B->E Cond1 DMF Cond2 0-20°C

Caption: Reaction scheme for the bromination of 2-Amino-4-methylpyrimidine showing the desired product and potential side products under different conditions.

References

Technical Support Center: Purification of 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-5-bromo-4-methylpyrimidine from a reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. If necessary, extend the reaction time.[1][2][3]
Loss of product during workup.If the product is partially soluble in the aqueous phase during extraction, saturate the aqueous layer with NaCl (brine) to decrease the product's solubility.[3]
Formation of a Brown, Oily Product Instead of a Solid Precipitate Presence of residual Dimethylformamide (DMF).Ensure a sufficient volume of water is used to precipitate the product. Vigorous stirring during precipitation can also promote solid formation.[3]
Presence of impurities.The crude product may require further purification by recrystallization or column chromatography to obtain a solid.[3]
Product is Contaminated with Di-brominated Impurity (e.g., 2-Amino-3,5-dibromo-4-methylpyridine) Reaction temperature was too high.The bromination reaction can be exothermic. Maintain a controlled temperature, for example, by using an ice bath during the addition of the brominating agent, to avoid the formation of di-brominated side products.[3][4]
Excess brominating agent.Use a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide) relative to the starting material.[3]
Colored Impurities in the Final Product Impurities are co-crystallizing with the product.If recrystallization is used, consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities before the hot filtration step.[5]
Inadequate washing.After filtration, wash the solid thoroughly with water and then with a solvent like acetonitrile to remove colored impurities.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and yield for the synthesis of this compound?

A1: this compound is typically an off-white to light yellow or brown solid.[3] Using N-Bromosuccinimide (NBS) in dimethylformamide (DMF) for the synthesis can achieve yields of approximately 80%.[1][4][6]

Q2: What are the common impurities in the crude product of this compound synthesis?

A2: Common impurities include unreacted starting materials, such as 2-amino-4-methylpyridine, and by-products like di-brominated species (e.g., 2-amino-3,5-dibromo-4-methylpyridine).[3][4][7]

Q3: What are the recommended initial purification steps after the reaction is complete?

A3: After the reaction, the mixture is typically poured into cold water to precipitate the crude product. The resulting solid is then collected by vacuum filtration and washed thoroughly with water. A subsequent wash with acetonitrile can help remove colored impurities.[1][2][3]

Q4: When is column chromatography recommended for purification?

A4: Column chromatography is a standard and effective method for isolating this compound to a high degree of purity (typically >98%), especially when other methods fail to remove persistent impurities.[7]

Q5: How do I select a suitable solvent system for column chromatography?

A5: A common solvent system for purifying similar compounds is a mixture of petroleum ether and ethyl acetate.[7] It is recommended to first determine the optimal eluent for separation using Thin Layer Chromatography (TLC). The ideal mobile phase should give the desired product an Rf value of approximately 0.2-0.3.[7]

Experimental Protocols

Protocol 1: Purification by Washing
  • Precipitation and Filtration: Once the reaction is complete, pour the reaction mixture into a beaker of cold water to precipitate the crude product. Stir the suspension to ensure complete precipitation.[3]

  • Initial Wash: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filtered solid thoroughly with water.[1][2]

  • Solvent Wash: Further wash the solid with acetonitrile to remove colored impurities.[1][3]

  • Drying: Dry the purified solid to obtain the final product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is adapted for the purification of approximately 1 gram of crude this compound.

  • TLC Analysis: Dissolve a small amount of the crude material in a few drops of a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it onto a TLC plate. Develop the plate in various petroleum ether/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v) to find the optimal mobile phase that provides an Rf value of 0.2-0.3 for the product.[7]

  • Column Packing:

    • Secure a chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (40-50 g for 1 g of crude product) in a low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate).

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.

    • Drain the excess solvent, ensuring the top of the silica bed does not run dry. Add a thin layer of sand on top.[7]

  • Sample Loading:

    • Dissolve the crude product (1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 g) to this solution.

    • Evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.[7]

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).

    • Gradually increase the polarity of the mobile phase as determined by the initial TLC analysis.

    • Collect fractions of approximately 15-20 mL.[7]

  • Analysis and Product Recovery:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

PurificationWorkflow cluster_reaction Reaction Work-up cluster_washing Washing cluster_analysis Purity Check cluster_final_purification Final Purification ReactionMixture Crude Reaction Mixture Precipitation Precipitate in Water ReactionMixture->Precipitation Quench Filtration Vacuum Filtration Precipitation->Filtration WaterWash Wash with Water Filtration->WaterWash AcetonitrileWash Wash with Acetonitrile WaterWash->AcetonitrileWash TLC TLC Analysis AcetonitrileWash->TLC PureProduct Pure Product (>98%) TLC->PureProduct If Pure ColumnChromatography Column Chromatography TLC->ColumnChromatography If Impure ColumnChromatography->PureProduct

Caption: Workflow for the purification of this compound.

References

avoiding di-brominated byproducts in "2-Amino-5-bromo-4-methylpyrimidine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Amino-5-bromo-4-methylpyrimidine, with a specific focus on avoiding the formation of di-brominated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and selective method for the synthesis of this compound?

The most widely recommended method is the electrophilic bromination of 2-amino-4-methylpyrimidine using N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-Dimethylformamide (DMF).[1][2] This approach is favored for its high selectivity towards the desired 5-bromo isomer and generally provides good yields with minimal byproduct formation under controlled conditions.[3][4]

Q2: What are the primary byproducts to be aware of during this synthesis?

The main potential byproducts are the di-brominated species, 2-Amino-3,5-dibromo-4-methylpyrimidine, and to a lesser extent, the isomeric 2-Amino-3-bromo-4-methylpyrimidine.[5] Formation of the di-brominated byproduct is a more common issue, particularly at elevated temperatures.[3]

Q3: What are the critical experimental parameters to control to avoid di-brominated byproducts?

Careful control of the reaction conditions is paramount for a selective synthesis. The most critical parameters include:

  • Temperature: Maintaining a low reaction temperature is crucial. The reaction should ideally be carried out in an ice bath, not exceeding 20°C.[3][6] Higher temperatures significantly increase the likelihood of di-bromination.[5]

  • Stoichiometry: A strict 1:1 molar ratio of 2-amino-4-methylpyrimidine to N-Bromosuccinimide should be used.[6] An excess of the brominating agent will lead to the formation of di-brominated products.

  • Rate of Addition: The NBS solution should be added dropwise to the solution of the starting material over a period of time to maintain a low concentration of the brominating agent in the reaction mixture.[6]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[5] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q5: What are the recommended work-up and purification procedures?

A typical work-up involves pouring the reaction mixture into water to precipitate the crude product.[1] The solid is then collected by filtration and washed with water.[1] For further purification, the crude solid can be washed with acetonitrile to remove impurities.[3] If higher purity is required, recrystallization or column chromatography can be employed.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction.- Sub-optimal reaction temperature.- Loss of product during work-up.- Monitor the reaction with TLC to ensure the complete consumption of the starting material.- Maintain the reaction temperature at or below 20°C to minimize byproduct formation.- During work-up, ensure complete precipitation and minimize loss during filtration and washing steps.
High Levels of Di-brominated Byproduct - Reaction temperature was too high.- Excess N-Bromosuccinimide was used.- Rapid addition of the brominating agent.- Strictly control the temperature using an ice bath throughout the addition of NBS.- Accurately weigh the reactants to ensure a 1:1 molar ratio.- Add the NBS solution slowly and dropwise to the reaction mixture.
Presence of Isomeric Byproducts - Reaction conditions favoring bromination at other positions.- The use of NBS in DMF at low temperatures is highly selective for the 5-position. Adhering to the recommended protocol should minimize the formation of other isomers.
Difficulty in Isolating a Solid Product - The presence of impurities can sometimes lead to an oily or gummy product.- Ensure thorough washing of the crude product with water and acetonitrile.- If the product remains oily, attempt purification by column chromatography.

Data Presentation

Table 1: Recommended Reaction Parameters for Selective Monobromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)High selectivity for the 5-position.[2]
Stoichiometry 1:1 (Substrate:NBS)Prevents over-bromination.[6]
Solvent N,N-Dimethylformamide (DMF)Common solvent for this reaction.[1]
Temperature 0-20°C (Ice Bath)Minimizes di-brominated byproduct formation.[3]
Addition Rate DropwiseMaintains low concentration of brominating agent.[6]
Reaction Time 8-10 hoursTypically sufficient for completion.[3]

Table 2: Analytical Techniques for Purity Assessment

Technique Purpose Key Considerations
HPLC Quantitative purity analysis and detection of byproducts.A C18 reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier is suitable.[7]
GC-MS Identification of volatile impurities and byproducts.May require derivatization of the amino group to improve volatility.
¹H NMR Structural confirmation and identification of impurities.The chemical shifts and splitting patterns can distinguish between the desired product and its isomers and di-brominated byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the selective monobromination of 2-amino-4-methylpyrimidine.[1][3]

Materials:

  • 2-amino-4-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Acetonitrile

  • Ice

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • In a three-neck round-bottom flask, dissolve 2-amino-4-methylpyrimidine in DMF.

  • Cool the solution in an ice bath with stirring.

  • In a separate flask, dissolve an equimolar amount of NBS in DMF.

  • Add the NBS solution to the dropping funnel and add it dropwise to the cooled solution of 2-amino-4-methylpyrimidine over a period of at least 30 minutes, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 8-10 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer observed.

  • Once the reaction is complete, pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash it thoroughly with deionized water.

  • Further purify the solid by washing with cold acetonitrile.

  • Dry the final product, this compound, under vacuum.

Protocol 2: Purification by Column Chromatography

For higher purity, column chromatography can be performed.[3]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 petroleum ether:ethyl acetate) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in petroleum ether, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Bromination Reaction cluster_workup Work-up and Purification A Dissolve 2-amino-4-methylpyrimidine in DMF B Cool solution in ice bath A->B D Dropwise addition of NBS solution (0-20°C) B->D C Prepare NBS solution in DMF C->D E Stir for 8-10 hours D->E F Monitor by TLC E->F G Pour into water to precipitate F->G H Filter and wash with water G->H I Wash with acetonitrile H->I J Dry the final product I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start High di-brominated byproduct detected Q1 Was reaction temperature > 20°C? Start->Q1 A1 Maintain strict temperature control (0-20°C) Q1->A1 Yes Q2 Was NBS in molar excess? Q1->Q2 No Purify Purify product via recrystallization or column chromatography A1->Purify A2 Use precise 1:1 stoichiometry Q2->A2 Yes Q3 Was NBS added too quickly? Q2->Q3 No A2->Purify A3 Perform slow, dropwise addition Q3->A3 Yes Q3->Purify No A3->Purify

Caption: Troubleshooting flowchart for minimizing di-brominated byproducts.

References

Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving challenging aminopyrimidine substrates.

Troubleshooting Guides

Difficult Suzuki couplings of aminopyrimidines often manifest as low to no product yield, or the formation of significant side products. This guide provides a systematic approach to diagnosing and resolving these common issues.

Problem 1: Low to No Product Formation
Possible Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation 1. Switch Ligand: The lone pairs on the pyrimidine and amino nitrogens can coordinate with and inhibit the palladium catalyst. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI™ precatalysts) which are known to be effective for heteroaryl couplings.[1][2] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern G3 or G4 precatalysts (e.g., XPhos Pd G4) can provide a more active and stable catalytic species in solution.[3]
Low Reactivity of Aryl Chloride 1. Select a High-Activity Catalyst System: Aryl chlorides are less reactive than bromides or iodides.[4] Highly active catalyst systems, typically involving electron-rich and sterically hindered phosphine ligands, are necessary for efficient oxidative addition.[5] 2. Increase Reaction Temperature: Higher temperatures (e.g., 80–110 °C) are often required to promote the oxidative addition of the C-Cl bond.[5]
Suboptimal Base 1. Screen Bases: The choice of base is critical. For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[5][6] 2. Ensure Base Quality: Use a fresh, dry, and finely powdered base to ensure accurate stoichiometry and reactivity.
Inappropriate Solvent 1. Solvent Screening: The solvent must solubilize all reaction components. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the inorganic base.[4][7] 2. Ensure Anhydrous Conditions (if required): If protodeboronation is a concern, use anhydrous solvents.
Oxygen Contamination 1. Thorough Degassing: Inadequate degassing of solvents and the reaction mixture can lead to catalyst oxidation and decomposition.[5] Use techniques such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
Problem 2: Significant Formation of Side Products
Side Product Identification Mitigation Strategies
Protodeboronation Mass spectrometry (MS) or NMR spectroscopy reveals the presence of the arene corresponding to the boronic acid starting material.1. Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable towards hydrolysis than boronic acids.[1][8] 2. Anhydrous Conditions: Eliminate water from the reaction mixture.[5] 3. Use a Weaker Base: If possible, a milder base might reduce the rate of protodeboronation.[5] 4. Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation.[5]
Dehalogenation MS or NMR analysis shows the starting aminopyrimidine with a hydrogen atom in place of the halogen.1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides (e.g., some alcohols).[1] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]
Homocoupling MS or NMR indicates the presence of a biaryl product derived from the coupling of two boronic acid molecules.1. Ensure Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids.[4] Rigorous degassing is crucial. 2. Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precursors.[1]

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings of aminopyrimidines often difficult?

A1: The primary challenges stem from the electronic properties of the aminopyrimidine ring. The lone pair of electrons on the pyrimidine nitrogen atoms and the exocyclic amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][4] Additionally, if the coupling partner is a chloropyrimidine, the high strength of the C-Cl bond makes the oxidative addition step, which is often rate-limiting, more difficult.[4]

Q2: Can I perform a Suzuki coupling on an aminopyrimidine without protecting the amino group?

A2: Yes, it is often possible to perform Suzuki couplings on unprotected aminopyrimidines. The key to success lies in selecting a highly active and sterically hindered catalyst system. Modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands are particularly effective at promoting the desired coupling while minimizing catalyst inhibition by the amino group.[1][2]

Q3: Which palladium catalyst system is a good starting point for a difficult aminopyrimidine coupling?

A3: For challenging substrates, particularly chloro-aminopyrimidines, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a robust starting point.[2][5] Alternatively, using a well-defined precatalyst like an XPhos-palladium G3 or G4 precatalyst can offer improved activity and reproducibility.[3] For less demanding substrates, traditional catalysts like Pd(PPh₃)₄ may be sufficient.[6]

Q4: How do I choose the right base and solvent for my aminopyrimidine Suzuki coupling?

A4: The choice of base and solvent is interdependent and often requires screening. For difficult couplings, stronger bases like K₃PO₄ and Cs₂CO₃ are frequently used.[5][6] Common solvents include aprotic options like 1,4-dioxane, toluene, or THF.[4] Often, a mixture with water is employed to dissolve the inorganic base. However, if protodeboronation is a concern, anhydrous conditions are recommended.[5]

Q5: Can microwave irradiation improve my reaction?

A5: Yes, microwave-assisted Suzuki couplings can be highly effective for aminopyrimidine substrates. Microwave heating can dramatically reduce reaction times (from hours to minutes), often leading to higher yields and cleaner reaction profiles by minimizing the formation of side products.[6][9][10]

Q6: What should I do if my aminopyrimidine is sterically hindered?

A6: For sterically hindered aminopyrimidines, the selection of a bulky ligand is even more critical to facilitate the oxidative addition and reductive elimination steps. Ligands such as XPhos, SPhos, or bulky NHC ligands are recommended.[11][12] It may also be necessary to use a stronger base and higher reaction temperatures to overcome the steric hindrance.[13]

Q7: How can I couple an electron-deficient boronic acid with my aminopyrimidine?

A7: The coupling of electron-deficient boronic acids can be challenging due to a slower transmetalation step and a higher propensity for protodeboronation.[14][15] To address this, consider using a stronger base (e.g., K₃PO₄, Cs₂CO₃), an electron-rich ligand to accelerate the catalytic cycle, and potentially a higher reaction temperature.[14] Using the corresponding boronic ester can also help mitigate protodeboronation.[15]

Data Presentation

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Halogenated Pyrimidines
EntryHalogenated PyrimidineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1000.25 (MW)65
22,4-DichloropyrimidinePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O1000.25 (MW)58
32,4-DichloropyrimidinePhenylboronic acidPd(OAc)₂ (5)-K₂CO₃Dioxane/H₂O1000.25 (MW)35
45-Bromo-2-aminopyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
52-Chloro-4-aminopyrimidinePhenylboronic acidXPhos Pd G3 (2)-K₃PO₄t-AmOH1108High

*MW = Microwave irradiation. Data synthesized from multiple sources for comparative purposes.[6]

Table 2: Base and Solvent Optimization for the Suzuki Coupling of 5-Bromo-2-aminopyrimidine
EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/H₂O10012Moderate
2K₃PO₄Dioxane/H₂O10012High
3Cs₂CO₃Dioxane/H₂O10012High
4K₃PO₄Toluene/H₂O10012>95
5K₃PO₄THF/H₂O8016Good

*Catalyst system: Pd(OAc)₂/SPhos. Yields are qualitative based on literature trends.

Experimental Protocols

General Protocol for Conventional Suzuki Coupling of a Chloro-aminopyrimidine

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Chloro-aminopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the chloro-aminopyrimidine, arylboronic acid, and finely powdered base.

  • In a separate vial, pre-mix the palladium source and phosphine ligand in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask.

  • Add the degassed solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the chloro-aminopyrimidine. If using a water co-solvent, add it at this stage (e.g., 4:1 dioxane/water).

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

General Protocol for Microwave-Assisted Suzuki Coupling of a Halogenated Aminopyrimidine

Materials:

  • Halogenated aminopyrimidine (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.5 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1 v/v, 6 mL)

  • 10 mL microwave reactor vial with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated aminopyrimidine, the desired boronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes) with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Aminopyrimidine-X (R¹-X) inhibited_catalyst Inhibited Pd Complex pd0->inhibited_catalyst Coordination pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Base) pd2_r2 pd2_r2 transmetalation->pd2_r2 pd2_r1r2 R¹-Pd(II)L₂-R² reductive_elimination Reductive Elimination reductive_elimination->pd0 R¹-R² pd2_r2->reductive_elimination aminopyrimidine Aminopyrimidine aminopyrimidine->inhibited_catalyst

Caption: Suzuki catalytic cycle with the aminopyrimidine inhibition pathway.

Troubleshooting_Workflow start Low/No Yield in Aminopyrimidine Suzuki Coupling check_catalyst Is the catalyst system optimized for heteroaryl coupling? start->check_catalyst check_conditions Are reaction conditions (base, solvent, temp) appropriate? check_catalyst->check_conditions Yes solution_catalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) or use a precatalyst. check_catalyst->solution_catalyst No check_side_reactions Are there significant side products? check_conditions->check_side_reactions Yes solution_conditions Screen stronger bases (K₃PO₄, Cs₂CO₃) and different solvents (dioxane, toluene). Increase temperature for chlorides. check_conditions->solution_conditions No solution_side_reactions Address specific side reaction: - Protodeboronation: Use boronic ester. - Dehalogenation: Avoid hydride sources. - Homocoupling: Ensure inert atmosphere. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yield in aminopyrimidine Suzuki coupling.

Catalyst_Selection_Decision_Tree start Start: Select Catalyst System for Aminopyrimidine Suzuki Coupling substrate_reactivity What is the halide on the aminopyrimidine? start->substrate_reactivity bromide_iodide Bromo or Iodo substrate_reactivity->bromide_iodide chloride Chloro substrate_reactivity->chloride steric_hindrance Is either coupling partner sterically hindered? bromide_iodide->steric_hindrance catalyst3 High-Activity System: Pd Precatalyst (e.g., XPhos G3) Strong Base: K₃PO₄ Higher Temperature chloride->catalyst3 boronic_acid_type Is the boronic acid electron-deficient? steric_hindrance->boronic_acid_type No catalyst2 Bulky Ligand System: Pd(OAc)₂ / SPhos or XPhos Base: K₃PO₄ or Cs₂CO₃ steric_hindrance->catalyst2 Yes catalyst1 Standard Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ boronic_acid_type->catalyst1 No boronic_acid_type->catalyst2 Yes

Caption: Decision tree for initial catalyst selection in aminopyrimidine Suzuki coupling.

References

Technical Support Center: Regioselective Bromination of 2-Amino-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the regioselectivity of 2-amino-4-methylpyrimidine bromination experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when brominating 2-amino-4-methylpyrimidine?

The major product is expected to be 2-amino-5-bromo-4-methylpyrimidine . The reaction is an electrophilic aromatic substitution. The amino group at the 2-position is a strong activating group, which increases the electron density of the pyrimidine ring and directs the electrophilic substitution primarily to the 5-position (para to the amino group).[1]

Q2: Which brominating agent offers the best regioselectivity for this reaction?

N-Bromosuccinimide (NBS) is widely recommended for the selective monobromination of 2-aminopyridine derivatives at the 5-position.[2] It is a safer and easier-to-handle solid alternative to liquid bromine.[3] Using NBS under controlled temperature conditions minimizes the formation of common side products like 3-bromo or 3,5-dibromo isomers.[1] While other reagents like elemental bromine (Br₂), hydrobromic acid (HBr), or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used, NBS generally provides higher selectivity for the desired 5-bromo product.[4]

Q3: What are the optimal reaction conditions for achieving high regioselectivity?

Optimal conditions involve using N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-Dimethylformamide (DMF) under controlled temperatures. A typical procedure involves dissolving the 2-amino-4-methylpyrimidine in DMF, cooling the solution in an ice bath (around 0°C), and then adding a solution of NBS dropwise.[5][2][4] After the addition, the reaction is often allowed to warm to a controlled temperature, such as 20°C, and stirred for several hours.[5][4]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2][4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible.

Q5: What are the potential side products and how can they be minimized?

The primary potential side products are the 3-bromo isomer and the 3,5-dibromo derivative.[1][4] Their formation can be minimized by:

  • Controlling Temperature: High reaction temperatures can lead to the formation of di-brominated products.[4] Maintaining a low temperature, especially during the addition of the brominating agent, is crucial for selectivity.[3]

  • Using a Selective Reagent: NBS is preferred over more aggressive reagents like Br₂ to avoid over-bromination.[1]

  • Stoichiometry: Using a 1:1 molar ratio of the substrate to NBS helps to prevent di-substitution.[5][4]

Troubleshooting Guide

Issue 1: Poor Regioselectivity - A Mixture of Isomers is Obtained

Possible Cause Suggestion Reference
High Reaction Temperature Many bromination reactions are exothermic. Lower the reaction temperature. For electrophilic brominations, maintaining temperatures between 0°C and 20°C is often effective. Ensure slow, dropwise addition of the brominating agent with efficient cooling.[3][4]
Incorrect Brominating Agent If using elemental bromine (Br₂), consider switching to N-Bromosuccinimide (NBS), which is known for its higher selectivity in brominating activated heterocyclic rings.[1]
Solvent Effects The polarity of the solvent can influence regioselectivity. If issues persist in DMF, consider screening other aprotic solvents.[3]

Issue 2: Low Yield of the Desired this compound

Possible Cause Suggestion Reference
Incomplete Reaction Confirm complete consumption of the starting material using TLC. If the reaction has stalled, consider extending the reaction time. Reactions are often run for 8-10 hours or overnight.[5][4]
Product Loss During Work-up The product is typically precipitated by pouring the reaction mixture into water. Ensure a sufficient volume of water is used for complete precipitation. Wash the filtered solid thoroughly with water to remove DMF and other water-soluble impurities.[2][4]
Sub-optimal Reagent Quality NBS can decompose over time. Use a fresh, high-purity bottle of NBS for best results.[3]

Issue 3: Formation of 3,5-Dibromo Byproduct

Possible Cause Suggestion Reference
Excess Brominating Agent Use a precise 1:1 molar equivalent of NBS to 2-amino-4-methylpyrimidine. Carefully weigh both reagents.[5][4]
High Reaction Temperature As noted previously, higher temperatures can promote di-bromination. Maintain strict temperature control throughout the reaction.[4]

Experimental Protocols & Data

Protocol 1: Regioselective Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of 2-amino-5-bromo-4-methylpyridine, which is expected to have similar reactivity.[5][2]

Materials:

  • 2-Amino-4-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyrimidine in DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent: In a separate flask, prepare a solution of NBS (1.0 molar equivalent) in a minimal amount of DMF. Add this NBS solution dropwise to the cooled pyrimidine solution.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to 20°C and stir for 8-10 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is completely consumed.[2]

  • Work-up: Pour the reaction mixture into a beaker of cold water. A solid precipitate should form.[4]

  • Filtration: Collect the solid by vacuum filtration (e.g., using a Büchner funnel) and wash it thoroughly with water.

  • Purification: The crude solid can be further purified by washing with acetonitrile to remove residual impurities.[2]

  • Drying: Dry the final product to obtain this compound.

Quantitative Data for Analogous Bromination

The following data is for the bromination of 2-amino-4-methylpyridine but serves as a valuable benchmark for the analogous pyrimidine reaction.

ReactantBrominating AgentSolventTemperatureTimeYield of 5-bromo productReference
2-Amino-4-methylpyridineNBS (1.0 eq)DMF0°C to 20°C8-10 h~80%[5][4]
2-AminopyridineBr₂EthanolNot specifiedNot specified62% (with dibromo byproduct)[6]

Visual Guides

G Workflow for Regioselective Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in DMF cool Cool to 0°C (Ice Bath) start->cool add_nbs Dropwise Addition of NBS Solution cool->add_nbs react Stir at 20°C (8-10 hours) add_nbs->react monitor Monitor via TLC react->monitor precipitate Pour into Water monitor->precipitate Reaction Complete filtrate Filter Solid precipitate->filtrate wash Wash with Acetonitrile filtrate->wash dry Dry Product wash->dry

Caption: Experimental workflow for the regioselective bromination of 2-amino-4-methylpyrimidine.

G Troubleshooting Decision Tree start Poor Regioselectivity? cause1 Check Temperature start->cause1 Yes cause2 Check Reagent start->cause2 Yes sol1 Lower Temperature (0-20°C) cause1->sol1 sol2 Ensure Slow Addition cause1->sol2 sol3 Use NBS instead of Br₂ cause2->sol3 low_yield Low Yield? cause3 Check Reaction Time low_yield->cause3 Yes cause4 Review Work-up low_yield->cause4 Yes sol4 Extend Stirring Time (Monitor by TLC) cause3->sol4 sol5 Ensure Complete Precipitation cause4->sol5

Caption: A decision tree for troubleshooting common issues in the bromination reaction.

Caption: Electronic directing effects favoring bromination at the 5-position.

References

Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Amino-5-bromo-4-methylpyrimidine. It includes a detailed experimental protocol, troubleshooting advice for common issues, and frequently asked questions to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound?

A1: The most common and effective method is the electrophilic bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent in a solvent such as N,N-Dimethylformamide (DMF).[1][2] This approach is favored for its high regioselectivity for the 5-position and generally mild reaction conditions, which helps to minimize the formation of by-products.[3][4]

Q2: Why is temperature control so critical during the reaction?

A2: Maintaining a low temperature, typically between 0-20°C, is crucial to prevent over-bromination and the formation of the di-brominated impurity, 2-amino-3,5-dibromo-4-methylpyrimidine.[5][6] The reaction can be exothermic, so slow, dropwise addition of the NBS solution into the cooled starting material solution is essential for controlling the reaction rate and temperature.[6]

Q3: What are the primary potential by-products in this synthesis?

A3: The main potential by-products are the 2-amino-3,5-dibromo-4-methylpyrimidine and the 2-amino-3-bromo-4-methylpyridine isomer.[5] Formation of the di-brominated product is more likely at elevated temperatures, while the formation of the 3-bromo isomer is generally less favored due to the directing effects of the amino group on the pyrimidine ring.[2][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[1][5] By spotting the reaction mixture alongside the starting material (2-amino-4-methylpyridine) on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible.[1]

Q5: What is the standard work-up and purification procedure for the final product?

A5: A typical work-up involves pouring the reaction mixture into cold water to precipitate the crude product as a solid.[1][6] This solid is then collected by filtration and washed thoroughly with water to remove DMF and other water-soluble impurities.[1] A subsequent wash with a solvent like acetonitrile is often used to remove colored impurities, yielding a purer final product.[1][3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction.- Loss of product during work-up.- Monitor the reaction with TLC to ensure the complete consumption of the starting material. If needed, extend the reaction time.- If the product shows some solubility in the aqueous phase during precipitation, consider saturating the water with NaCl to decrease solubility before filtration.
Formation of a Brown, Oily Product Instead of a Solid Precipitate - Insufficient water for precipitation.- Presence of residual DMF.- Ensure a sufficient volume of cold water is used to fully precipitate the product. Vigorous stirring during precipitation can also aid in solid formation.- Thoroughly wash the filtered product with water to remove any remaining DMF.
Product is Contaminated with Di-brominated Impurity - Reaction temperature was too high.- Excess brominating agent was used.- Maintain strict temperature control, using an ice bath during the addition of NBS.[6]- Use a stoichiometric amount of NBS relative to the 2-amino-4-methylpyridine.[6]
Difficulty Filtering the Precipitated Solid - Very fine particles are formed.- Allow the precipitate to age in the mother liquor for a longer duration to encourage particle growth.- Consider using a filter aid such as Celite®.
Final Product is Highly Colored - Presence of colored impurities.- Wash the crude solid with a suitable organic solvent, such as acetonitrile, after the initial water wash.[1][3] Recrystallization or column chromatography can be employed for higher purity if necessary.

Experimental Protocol

Synthesis of this compound

This protocol details the regioselective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Acetonitrile

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylpyridine in DMF. Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: Prepare a solution of NBS (1.0 equivalent) in DMF. Add this solution dropwise to the cooled solution of 2-amino-4-methylpyridine while maintaining the temperature at or below 20°C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.[3]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is completely consumed.[1]

  • Work-up and Isolation: Pour the reaction mixture into a beaker of cold water to precipitate the crude product.[6] Stir the suspension to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with water.[1]

  • Purification: Further wash the collected solid with acetonitrile to remove colored impurities.[1][3]

  • Drying: Dry the purified solid under vacuum to obtain the final product, this compound.

Quantitative Data Summary
Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Volume (mL)
2-Amino-4-methylpyridine108.14277.830-
N-Bromosuccinimide (NBS)177.98277.849.44-
N,N-Dimethylformamide (DMF)73.09--150
This compound188.03-~42 (80% yield)-
Acetonitrile (for washing)41.05--164

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 2-Amino-4-methylpyridine in DMF cool Cool to 0°C in Ice Bath dissolve->cool add_nbs Dropwise Addition of NBS in DMF cool->add_nbs react Stir at 20°C for 8-10 hours add_nbs->react monitor Monitor by TLC react->monitor precipitate Pour into Cold Water to Precipitate monitor->precipitate Reaction Complete filter_water Filter and Wash with Water precipitate->filter_water wash_acetonitrile Wash Solid with Acetonitrile filter_water->wash_acetonitrile dry Dry Under Vacuum wash_acetonitrile->dry final_product This compound dry->final_product Yields

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product start Problem Encountered check_tlc Check TLC for Starting Material start->check_tlc oily_product Oily Product? start->oily_product dibromo_impurity Di-bromo Impurity? start->dibromo_impurity incomplete Incomplete Reaction? check_tlc->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes workup_loss Product Loss during Work-up? incomplete->workup_loss No saturate_brine Saturate Aqueous Phase with NaCl workup_loss->saturate_brine insufficient_water Add More Water & Stir Vigorously oily_product->insufficient_water high_temp Check Temperature Control dibromo_impurity->high_temp

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting palladium-catalyzed cross-coupling reactions involving pyrimidine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during synthesis, thereby helping to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during palladium-catalyzed reactions of pyrimidines, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Q1: My Suzuki-Miyaura coupling of a halopyrimidine is resulting in low to no product yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings of pyrimidines often stem from a few critical factors. The electron-deficient nature of the pyrimidine ring can make it a reactive substrate, but it also introduces unique challenges.[1][2] Key areas to troubleshoot include the catalyst system, reaction conditions, and potential side reactions.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount.[3][4] Standard catalysts like Pd(PPh₃)₄ can be effective, but for more challenging or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient catalytic turnover.[3]

  • Base and Solvent Optimization: The base is crucial for the transmetalation step, and its effectiveness is often solvent-dependent.[5] A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ should be performed.[3][5] Solvent mixtures, particularly aqueous mixtures with solvents like 1,4-dioxane or THF, can be beneficial by increasing the solubility of inorganic bases.[2][6]

  • Temperature Control: Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures may cause catalyst decomposition or promote side reactions.[2][7] Microwave irradiation can be a powerful tool to rapidly screen reaction conditions and often leads to significantly reduced reaction times and improved yields.[1][2][7]

  • Substrate Quality: Ensure the purity of your halopyrimidine and boronic acid. Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction that can be exacerbated by impurities, moisture, and high temperatures.[3][8]

A logical workflow for troubleshooting this issue is presented below:

cluster_start Low Yield in Pyrimidine Suzuki Coupling cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome Start Low Yield Observed Catalyst Screen Catalyst & Ligand (e.g., Pd(PPh3)4, Buchwald ligands) Start->Catalyst Begin with Catalyst System Conditions Optimize Base & Solvent (e.g., K2CO3, K3PO4 in Dioxane/H2O) Catalyst->Conditions If no improvement Temperature Adjust Temperature (Consider Microwave) Conditions->Temperature If still low yield Substrate Check Substrate Purity (Minimize Protodeboronation) Temperature->Substrate Final check Improved_Yield Improved Yield Substrate->Improved_Yield If successful

Caption: Troubleshooting workflow for low yields in pyrimidine Suzuki-Miyaura coupling.

Q2: I am observing significant amounts of dehalogenated pyrimidine in my cross-coupling reaction. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings of halo-N-heterocycles. It is particularly prevalent with more reactive halides like iodides and bromides.[9] This occurs when the halo-pyrimidine is reduced to the corresponding pyrimidine.

Strategies to Minimize Dehalogenation:

  • Choice of Halide: If possible, consider using the corresponding chloropyrimidine, as the stronger C-Cl bond is generally less prone to premature cleavage and subsequent dehalogenation compared to C-Br or C-I bonds.[9][10]

  • Catalyst and Ligand: Some catalyst systems are more prone to promoting dehalogenation. Experiment with different palladium sources and ligands. N-heterocyclic carbene (NHC) ligands have been shown to be effective in minimizing this side reaction in some cases.

  • Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation.

  • Hydrogen Source: The hydrogen atom for dehalogenation can come from various sources in the reaction mixture, including the solvent or trace water. Ensuring anhydrous conditions can sometimes mitigate this issue.

Q3: My Buchwald-Hartwig amination of a chloropyrimidine is failing. What are the likely causes and solutions?

A3: The Buchwald-Hartwig amination of pyrimidines can be challenging due to the potential for the basic nitrogen atoms of the pyrimidine ring to coordinate with and deactivate the palladium catalyst.[3][11]

Key Troubleshooting Areas:

  • Catalyst Inhibition: This is a primary concern. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) is often essential.[11][12] These ligands form highly active, coordinatively unsaturated palladium(0) species that are less susceptible to inhibition by the pyrimidine nitrogen.[3]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[12] Weaker bases may not be effective, especially with less reactive chloropyrimidines.

  • Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.[11][12] It is crucial to ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[6]

  • Temperature: These reactions often necessitate elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[12]

The relationship between key parameters in overcoming catalyst inhibition is depicted below:

cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome Inhibition Catalyst Inhibition by Pyrimidine Nitrogen Ligand Bulky, Electron-Rich Ligand (e.g., XPhos) Inhibition->Ligand Counteracts Coordination Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Inhibition->Base Promotes Deprotonation Solvent Anhydrous Aprotic Solvent (e.g., Toluene) Inhibition->Solvent Ensures Catalyst Stability Success Successful C-N Coupling Ligand->Success Base->Success Solvent->Success

Caption: Key parameters to overcome catalyst inhibition in Buchwald-Hartwig amination of pyrimidines.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from screening various reaction components for the Suzuki-Miyaura coupling of dichloropyrimidines.

Table 1: Catalyst Screening for Suzuki Coupling of 2,4-Dichloropyrimidine

Catalyst (mol%)Yield (%)Notes
Pd(PPh₃)₄ (5)65A standard and often effective catalyst.[1]
Pd(dppf)Cl₂ (5)58Another common catalyst, slightly less effective in this case.[1]
Pd(OAc)₂ (5)35Inefficient without an appropriate external ligand.[1]
PdCl₂(PPh₃)₂ (5)42Moderate yield.[1]

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1]

Table 2: Solvent Mixture Screening

Solvent (Organic:H₂O)Yield (%)
1,4-Dioxane:H₂O (2:1)80
THF:H₂O (1:1)75
Toluene:H₂O (4:1)68
DMF:H₂O (3:1)55

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[1][2]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of Halogenated Pyrimidines

This protocol provides a general framework for the rapid and efficient synthesis of substituted pyrimidines.

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-5 mol%)

  • Base (e.g., K₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the desired boronic acid, and the base.[1]

  • Add the palladium catalyst.[1]

  • Add the degassed solvent mixture via syringe.[1][3]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes) with stirring.[1][2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[1]

The experimental workflow is illustrated below:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Reagents Add Pyrimidine, Boronic Acid, Base, and Catalyst to Vial Solvent Add Degassed Solvent Reagents->Solvent Seal Seal Vial Solvent->Seal Microwave Microwave Irradiation (e.g., 100°C, 15 min) Seal->Microwave Cool Cool to Room Temperature Microwave->Cool Extract Extraction with Organic Solvent Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Substituted Pyrimidine Purify->Product

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling of pyrimidines.

References

removal of DMF solvent from "2-Amino-5-bromo-4-methylpyrimidine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-4-methylpyrimidine, with a specific focus on the effective removal of the N,N-Dimethylformamide (DMF) solvent post-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent in a DMF solvent.[1][2][3][4][5] This approach is favored for its high selectivity for the 5-bromo isomer and its mild reaction conditions.[4][5]

Q2: Why is DMF used as a solvent in this synthesis?

A2: DMF is an effective solvent for this reaction as it readily dissolves the starting material, 2-Amino-4-methylpyridine, and the brominating agent, NBS, facilitating a homogeneous reaction mixture.[1][3]

Q3: What is the typical work-up procedure to isolate the product?

A3: The standard work-up involves precipitating the crude product by pouring the reaction mixture into cold water.[1][2][4][5][6][7] The resulting solid is then collected by vacuum filtration and washed with water to remove the bulk of the DMF and other water-soluble impurities.[1][2] Further washing with a solvent like acetonitrile can be performed for additional purification.[1][2]

Q4: What is the expected yield for this synthesis?

A4: With proper control of reaction conditions, yields of approximately 80% can be achieved.[1][2][4]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[1][3][6][7] The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guide for DMF Removal

A common challenge in the synthesis of this compound is the complete removal of the high-boiling point solvent, DMF. Residual DMF can lead to issues in downstream applications and affect the physical form of the final product.

Issue 1: The product precipitates as an oil or fails to solidify.

  • Possible Cause: Incomplete removal of DMF, which can act as a solvent for the product.[6]

  • Solutions:

    • Increase Water Volume: Ensure a sufficient volume of cold water is used for precipitation. A general guideline is to use at least 10 volumes of water relative to the volume of DMF.

    • Vigorous Stirring: Stir the suspension vigorously during precipitation to promote the formation of a solid.[6]

    • Extended Precipitation Time: Allow the mixture to stir in the cold water for an extended period to encourage complete precipitation.

Issue 2: The isolated product is of low purity.

  • Possible Cause: Residual DMF and other impurities are trapped within the solid product.

  • Solutions:

    • Thorough Washing: After filtration, wash the solid product extensively with cold water to remove any remaining DMF.[1]

    • Solvent Slurry: Slurry the crude product in a solvent in which the product has low solubility but DMF is soluble, such as diethyl ether or cold acetonitrile.

    • Aqueous Washes of an Organic Solution: If the product is soluble in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM), dissolve the crude product in it and perform multiple washes with water, brine, or a 5% LiCl aqueous solution to extract the DMF.[8][9][10][11][12]

Issue 3: Difficulty in removing the last traces of DMF.

  • Possible Cause: The high boiling point of DMF (153 °C) makes it difficult to remove completely by standard evaporation techniques.

  • Solutions:

    • High Vacuum Evaporation: Use a high vacuum pump to remove the final traces of DMF, potentially with gentle heating (50-60 °C).[10]

    • Azeotropic Distillation: Add a solvent like toluene or heptane to the product and evaporate the mixture under reduced pressure.[6][10][12] The azeotrope of the added solvent with DMF will have a lower boiling point, facilitating its removal. Repeat this process several times for complete removal.

    • Lyophilization (Freeze-Drying): If the product is stable, lyophilization from a suitable solvent mixture like tBuOH/water can be an effective method for removing residual volatile impurities.[9]

Experimental Protocols

Standard Synthesis and Work-up

This protocol is based on a common method for the synthesis of this compound.[1][3][4][5]

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-Amino-4-methylpyridine108.1430277.8
N-Bromosuccinimide (NBS)177.9849.44277.8
N,N-Dimethylformamide (DMF)-150 mL-
Water-As needed-
Acetonitrile-164 mL-

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-Amino-4-methylpyridine in 150 mL of DMF.

  • Cool the flask in an ice bath.

  • In a separate flask, prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF.

  • Add the NBS solution dropwise to the cooled 2-Amino-4-methylpyridine solution, maintaining the temperature at or below 20°C.[6]

  • After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[1][3][4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.[1][2][6]

  • Collect the solid by vacuum filtration and wash it thoroughly with water.[1]

  • Further purify the solid by washing with 164 mL of acetonitrile.[1][4]

  • Dry the final product under vacuum. The expected yield is approximately 42 g (80%).[4]

Alternative DMF Removal: Liquid-Liquid Extraction

This protocol is for instances where precipitation is not effective or for further purification.

Procedure:

  • After the reaction is complete, pour the reaction mixture into a separatory funnel containing a significant volume of water (e.g., 5-10 times the volume of DMF).[11]

  • Extract the aqueous mixture with an organic solvent in which the product is soluble, such as ethyl acetate or diethyl ether.[8][11] Repeat the extraction several times to ensure complete recovery of the product.

  • Combine the organic layers.

  • Wash the combined organic layers multiple times with water to remove the DMF. A rule of thumb is to wash with 5 x 10 mL of water for every 5 mL of DMF used in the reaction.[9][10]

  • To further facilitate DMF removal, wash the organic layer with a 5% aqueous solution of LiCl.[10][12]

  • Finally, wash the organic layer with brine to remove any remaining water.[8][11]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Visualized Workflows

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve 2-Amino-4-methylpyridine in DMF add_nbs Add NBS solution dropwise at 0-20°C start->add_nbs react Stir at 20°C for 8-10 hours add_nbs->react monitor Monitor by TLC react->monitor precipitate Pour into cold water monitor->precipitate Reaction complete filter_wash_h2o Filter and wash with water precipitate->filter_wash_h2o wash_acn Wash with acetonitrile filter_wash_h2o->wash_acn dry Dry product wash_acn->dry

Caption: Experimental workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Troubleshooting DMF Removal cluster_option1 Method 1 cluster_option2 Method 2 cluster_option3 Method 3 start Problem: Residual DMF option1 Aqueous Wash start->option1 option2 Azeotropic Distillation start->option2 option3 High Vacuum Evaporation start->option3 dissolve Dissolve in EtOAc/DCM option1->dissolve add_toluene Add Toluene/ Heptane option2->add_toluene high_vac Apply High Vacuum option3->high_vac wash_water Wash with H₂O/Brine dissolve->wash_water wash_licl Wash with 5% LiCl (aq) wash_water->wash_licl dry_evap Dry and Evaporate wash_licl->dry_evap rotovap Rotovap add_toluene->rotovap repeat Repeat if necessary rotovap->repeat gentle_heat Gentle Heat (50-60°C) high_vac->gentle_heat

References

Validation & Comparative

A Comparative Guide to Catalytic Systems for Suzuki Coupling of 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds for the development of pharmaceuticals and functional materials. The coupling of 2-Amino-5-bromo-4-methylpyrimidine with various boronic acids is a key transformation in the synthesis of a diverse range of biologically active molecules. The efficiency of this reaction is highly dependent on the chosen catalytic system. This guide presents a comparative analysis of various palladium-based catalytic systems applicable to the Suzuki coupling of this compound, supported by experimental data from structurally analogous substrates to predict performance.

Performance Comparison of Catalytic Systems

While specific quantitative data for the Suzuki coupling of this compound is not extensively published, data from the closely related substrate, 5-bromo-2-methylpyridin-3-amine, provides a strong indication of the expected performance of different catalytic systems. The choice of the palladium source and ligand is critical in overcoming challenges associated with potentially coordinating and electron-rich substrates like this compound.[1]

Catalyst SystemPalladium SourceLigandBaseSolventArylboronic AcidYield (%) [a]
System 1: Traditional Phosphine Ligand Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85[1][2]
4-Methylphenylboronic acid82[1]
4-Methoxyphenylboronic acid88[1]
4-Chlorophenylboronic acid78[1]
4-Fluorophenylboronic acid80[1]
System 2: Buchwald Ligand Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High[1]
System 3: N-Heterocyclic Carbene (NHC) Ligand Pd-PEPPSI-IPrIPr [b]K₂CO₃Anhydrous THFPhenylboronic acidExpected High

[a] Yields are reported for the coupling of the analogous substrate 5-bromo-2-methylpyridin-3-amine and are indicative of expected performance for this compound.[1][2] [b] IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Experimental Protocols

Detailed methodologies for the catalytic systems are provided below. These protocols are based on general procedures for Suzuki-Miyaura couplings of similar heteroaryl bromides and can be adapted for this compound.

Protocol 1: Traditional Phosphine Ligand System - Pd(PPh₃)₄

This protocol utilizes a widely accessible and effective catalyst for routine Suzuki couplings.[1]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add Pd(PPh₃)₄ to the vessel.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][2]

Protocol 2: Buchwald Ligand System - Pd(OAc)₂/SPhos

This modern catalyst system employing a bulky, electron-rich phosphine ligand is highly effective for more challenging substrates.[1]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Toluene (degassed)

  • Water (degassed)

  • Inert gas (Argon)

Procedure:

  • In a dry Schlenk flask, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[1]

Protocol 3: N-Heterocyclic Carbene (NHC) Ligand System - Pd-PEPPSI-IPr

This protocol utilizes an air- and moisture-stable Pd-NHC precatalyst, often providing high reactivity for challenging substrates.[1]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd-PEPPSI-IPr catalyst

  • Potassium carbonate (K₂CO₃)

  • Anhydrous THF

  • Inert gas (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add this compound, the arylboronic acid, Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube.

  • Add anhydrous THF.

  • Seal the tube and heat the reaction mixture to 60-80 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizing the Process

To further clarify the experimental and mechanistic aspects, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_workflow Experimental Workflow A 1. Reaction Setup: Combine this compound, arylboronic acid, base, and catalyst in a solvent. B 2. Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas. A->B C 3. Reaction: Heat and stir the mixture for the specified time, monitoring progress. B->C D 4. Workup: Cool, dilute with organic solvent, and wash with water and brine. C->D E 5. Purification: Dry the organic layer, concentrate, and purify by column chromatography. D->E

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br(Ln) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdArB Ar-Pd(II)-Ar'(Ln) ArPdBr->ArPdArB Transmetalation (Ar'-B(OH)₂) ArPdArB->Pd0 Reductive Elimination (Ar-Ar') ArBr This compound ArBOH2 Arylboronic Acid ArAr Coupled Product Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

The Structure-Activity Relationship of 2-Amino-5-bromo-4-methylpyrimidine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-bromo-4-methylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective kinase inhibitors. Its unique arrangement of a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a strategically positioned methyl group provides a robust platform for generating diverse molecular architectures with significant therapeutic potential, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives originating from this core, supported by experimental data and detailed protocols to inform the rational design of next-generation therapeutics.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature of substituents introduced at the 2-amino and 5-bromo positions. The pyrimidine core itself is a well-established hinge-binding motif in many kinase inhibitors.[1] The strategic modifications of this scaffold have led to the discovery of potent inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and Janus kinases (JAKs), which are critical regulators of cell division and signaling pathways implicated in cancer.

Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of representative derivatives, highlighting the impact of different substituents on potency.

Compound IDR1 (at 2-amino position)R2 (at 5-position)Target KinaseIC50 (nM)Reference
1a -HAryl/Heteroaryl moietiesPLK40.8 - 10[2]
1b -HSubstituted phenylPLK46.7[3][4]
1c -HVariesJAK12.2 µM[5]
1d -HVariesJAK2Selectivity dependent on R2[5]

Key SAR Insights:

  • 2-Amino Group: The unsubstituted 2-amino group is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1]

  • 5-Bromo Position: This position is a key vector for introducing diversity, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The introduction of various aryl and heteroaryl moieties at this position can significantly enhance potency by accessing additional binding pockets and forming favorable interactions.[6]

  • 4-Methyl Group: The methyl group can contribute to hydrophobic interactions within the binding site and influence the overall conformation of the inhibitor.

Anti-proliferative and Cytotoxic Activity

Derivatives of this compound have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.

Compound IDR2 (at 5-position)Cancer Cell LineIC50 (µM)Reference
2a Substituted phenylMCF-7 (Breast)0.48[2]
2b Substituted arylHT-29 (Colon)0.79[7]
2c Substituted arylMDA-MB-231 (Breast)0.4[7]
2d Thienopyrimidine derivativeHepG-2 (Liver)8.001[8]

Key SAR Insights:

  • The nature of the substituent at the 5-position plays a critical role in determining the anti-proliferative activity and the cancer cell line selectivity.

  • The overall lipophilicity and electronic properties of the molecule, modulated by the substituents, are key determinants of cellular uptake and target engagement.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the accurate evaluation and comparison of novel chemical entities. Below are protocols for key in vitro assays commonly employed in the characterization of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Target kinase (e.g., PLK4, JAK2)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to avoid assay interference.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a positive control inhibitor to the appropriate wells of the 384-well plate.

  • Kinase Reaction: Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase enzyme, and the specific peptide substrate. Initiate the kinase reaction by dispensing the kinase reaction mixture into each well of the assay plate containing the compounds.

  • Incubation: Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction proceeds within the linear range.

  • Signal Detection: After incubation, add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Following a 40-minute incubation at room temperature, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: After a 30-60 minute incubation to stabilize the signal, measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Inhibition Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, from the resulting dose-response curves.[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by these derivatives and a general experimental workflow.

experimental_workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis start This compound synthesis Derivative Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification biochemical In Vitro Kinase Assay (IC50 Determination) purification->biochemical cell_based Cell-Based Assays (Anti-proliferative, Cytotoxicity) biochemical->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized experimental workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

plk4_pathway Simplified PLK4 Signaling Pathway and Inhibition cluster_regulation Cell Cycle Regulation cluster_cancer Cancer Pathogenesis plk4 PLK4 centriole Centriole Duplication plk4->centriole mitosis Proper Mitotic Progression centriole->mitosis genome Genome Stability mitosis->genome overexpression PLK4 Overexpression amplification Centrosome Amplification overexpression->amplification instability Chromosomal Instability amplification->instability tumorigenesis Tumorigenesis instability->tumorigenesis inhibitor This compound Derivative (PLK4 Inhibitor) inhibitor->plk4 Inhibits

Caption: The role of PLK4 in centriole duplication and how its inhibition by this compound derivatives can disrupt tumorigenesis.[1]

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Amino-5-bromo-4-methylpyrimidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-bromo-4-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its unique arrangement of a nucleophilic amino group, a reactive bromine atom amenable to further functionalization, and a methyl group for steric and electronic modulation makes it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive comparison of the biological activities of analogues derived from this core structure, supported by experimental data and detailed protocols to inform future research and drug discovery efforts.

Anticancer and Kinase Inhibitory Activity: A Primary Focus

A significant body of research highlights the potential of 2-aminopyrimidine derivatives as potent anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1] The 2-amino group is a key pharmacophoric feature, often forming critical hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The 5-bromo position serves as a strategic handle for introducing molecular diversity through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.[1]

Comparative Efficacy of Pyrimidine Analogues

While specific quantitative data for a comprehensive set of direct analogues of this compound is limited in publicly available literature, the broader class of pyrimidine derivatives has demonstrated significant activity against various cancer cell lines and kinases. The following tables summarize the in vitro efficacy of representative pyrimidine analogues, providing a benchmark for the potential of this compound class.

Table 1: In Vitro Anticancer Activity of Representative Pyrimidine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrimido[4,5-d]pyrimidine Derivative AMCF-7 (Breast)1.5[2]
Pyrimido[4,5-d]pyrimidine Derivative BA549 (Lung)2.3[2]
Pyrimido[4,5-d]pyrimidine Derivative CHT-29 (Colon)3.1[2]
2,4-diamino-5-methyleneaminopyrimidine (Compound 7i)HCT116 (Colon)4.93[3]
2,4-diamino-5-methyleneaminopyrimidine (Compound 7i)HT-29 (Colon)5.57[3]
2,4-diamino-5-methyleneaminopyrimidine (Compound 7i)MCF-7 (Breast)8.84[3]
Thienopyrimidine derivative 2MCF-7 (Breast)0.013[4]
Pyrimidine-tethered chalcone (B-4)MCF-7 (Breast)6.70[5]
Pyrimidine-tethered chalcone (B-4)A549 (Lung)20.49[5]

Table 2: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference
2-Aminopyridine Derivative (Compound 1a)ALK40[6]
2-Aminopyridine Derivative (Compound 1b, acylated)ALK>1000[6]
CDK9/HDAC dual inhibitor (Compound 8e)CDK988.4[7]
CDK9/HDAC dual inhibitor (Compound 8e)HDAC1168.9[7]
FLT3/HDAC dual inhibitor (Compound 9e)FLT330.4[7]
Pyrimidine-5-carbonitrile (Compound 11e)VEGFR-2610[8]
Pyrimidine-5-carbonitrile (Compound 12b)VEGFR-2530[8]

Modulation of Key Signaling Pathways

The anticancer effects of 2-aminopyrimidine analogues are often attributed to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers for patient stratification.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a common event in many cancers.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation 2-Aminopyrimidine Analogue 2-Aminopyrimidine Analogue 2-Aminopyrimidine Analogue->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by 2-aminopyrimidine analogues.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, promoting cell proliferation.[10][11]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS recruits Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation 2-Aminopyrimidine Analogue 2-Aminopyrimidine Analogue 2-Aminopyrimidine Analogue->EGFR inhibits

Caption: The EGFR signaling cascade, a target for anticancer therapies including pyrimidine derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[12] Its aberrant activation is implicated in several cancers. Some 2-aminopyrimidine derivatives have been identified as inhibitors of this pathway.[12][13]

Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction Complex GSK3β/Axin/APC Dishevelled->Destruction Complex inhibits β-catenin β-catenin Destruction Complex->β-catenin degrades TCF/LEF TCF/LEF β-catenin->TCF/LEF activates Gene Transcription Gene Transcription TCF/LEF->Gene Transcription 2-Aminopyrimidine Analogue 2-Aminopyrimidine Analogue 2-Aminopyrimidine Analogue->Dishevelled may inhibit

Caption: The canonical Wnt/β-catenin signaling pathway, a target for certain 2-aminopyrimidine inhibitors.

Cyclin-Dependent Kinase (CDK) and Cell Cycle Regulation

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[14][15] Pyrimido[4,5-d]pyrimidines derived from 2-aminopyrimidine scaffolds have shown potential as CDK inhibitors.[2]

CDK_Cell_Cycle_Pathway Growth Signals Growth Signals Cyclin D-CDK4/6 Cyclin D-CDK4/6 Growth Signals->Cyclin D-CDK4/6 activate Rb Rb Cyclin D-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases S-phase Genes S-phase Genes E2F->S-phase Genes activates Cell Cycle Progression Cell Cycle Progression S-phase Genes->Cell Cycle Progression 2-Aminopyrimidine Analogue 2-Aminopyrimidine Analogue 2-Aminopyrimidine Analogue->Cyclin D-CDK4/6 inhibits

Caption: Simplified representation of CDK-mediated cell cycle progression and its inhibition.

Experimental Protocols

To facilitate the evaluation of novel this compound analogues, this section provides detailed methodologies for key in vitro assays.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]

Objective: To determine the IC50 value of test compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate and ATP

  • Kinase assay buffer

  • Test compounds (serially diluted in assay buffer)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Kinase Reaction: Add the kinase and substrate/ATP mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyrimidine vs. 2-Amino-3-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, substituted pyridines and pyrimidines are foundational building blocks for the synthesis of a vast array of pharmaceuticals and agrochemicals. Among these, aminobrominated scaffolds serve as versatile intermediates, offering multiple reactive sites for molecular elaboration. This guide provides an objective comparison of the reactivity of two closely related isomers: 2-Amino-5-bromo-4-methylpyrimidine and 2-Amino-3-bromo-4-methylpyridine. The subtle difference in the placement of the bromine atom and the nature of the heterocyclic core profoundly influences the electronic and steric properties of these molecules. Understanding these nuances is critical for researchers, scientists, and drug development professionals in designing and optimizing synthetic routes.

This comparison will focus on three key reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, leveraging available experimental data to provide a clear and objective analysis.

Theoretical Reactivity Analysis: A Tale of Two Isomers

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the initial oxidative addition step. This step is sensitive to both the electron density at the carbon atom and the steric hindrance around the bond.

Electronic Effects: The pyridine ring is inherently electron-deficient, a property that is further modulated by its substituents. The amino group (-NH₂) is a strong electron-donating group through resonance, increasing electron density on the ring, particularly at the ortho and para positions. The methyl group (-CH₃) is a weak electron-donating group through induction. In 2-Amino-5-bromo-4-methylpyridine, the bromine atom is in a position analogous to the para position relative to the activating amino group in a benzene ring. This placement enhances the electron density at the C-5 position, making the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst. Conversely, in 2-Amino-3-bromo-4-methylpyridine, the bromine atom is ortho to the amino group. While it also benefits from the electron-donating effect, the proximity of the amino and bromo groups can lead to chelation to the metal center, potentially influencing the reaction pathway.

Steric Effects: In 2-Amino-5-bromo-4-methylpyridine, the bromine at C-5 is relatively unencumbered. However, in 2-Amino-3-bromo-4-methylpyridine, the bromine at C-3 is situated between the amino group at C-2 and the methyl group at C-4, creating a more sterically crowded environment. This increased steric hindrance can slow the rate of oxidative addition compared to its 5-bromo counterpart.

Based on this analysis, This compound is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to more favorable electronic activation and lower steric hindrance. The pyrimidine core, being more electron-deficient than pyridine, can also influence the overall reactivity.

Quantitative Data Comparison

While a direct, side-by-side comparative study under identical conditions is not extensively available in the literature, data from reactions with the individual isomers and their close analogs provide valuable insights into their relative reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table summarizes representative yields for the coupling of analogs of the title compounds with various arylboronic acids.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
5-Bromo-2-methylpyridin-3-amine (analog of 2-Amino-5-bromo-4-methylpyridine)Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9585[1]
5-Bromo-2-methylpyridin-3-amine (analog of 2-Amino-5-bromo-4-methylpyridine)4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9588[2]
N-(5-bromo-2-methylpyridin-3-yl)acetamide (protected analog of 2-Amino-3-bromo-4-methylpyridine)Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[1][3]
3-Bromo-2-aminopyridinePhenylboronic acidPd₂(dba)₃ / LigandBaseDioxane110Good to Excellent[4]

Note: The direct Suzuki coupling of unprotected 3-amino-2-bromopyridine analogs can be challenging, often requiring protection of the amino group to achieve good yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Amino-5-bromo-4-methylpyridine (predicted)AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110Good to Excellent[5]
2-Amino-5-bromo-4-methylpyridine (predicted)MorpholinePd₂(dba)₃ / XPhosNaOtBuTolueneRefluxHigh[5]
3-Bromo-2-aminopyridineMorpholineRuPhos-precatalystLiHMDSTHF6583[6]
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystLiHMDSTHF6578[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for the title compounds or their close analogs and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).

  • Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-18 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Amino-3-bromo-4-methylpyridine

Materials:

  • 2-Amino-3-bromo-4-methylpyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

  • Schlenk tube and standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Add 2-Amino-3-bromo-4-methylpyridine and the amine coupling partner.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution of this compound with a Thiol Nucleophile

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., thiophenol) (1.2 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dimethylformamide (DMF)

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add this compound, K₂CO₃, and DMF.

  • Add the thiol to the stirred mixture.

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Chemistry

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2(Base) R-B(OR)2(Base) R-B(OR)2->R-B(OR)2(Base) Base Base Base->R-B(OR)2(Base) R-B(OR)2(Base)->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination Amine Coordination Ar-Pd(II)(X)L2->Amine Coordination [Ar-Pd(II)(HNR'R'')L2]X [Ar-Pd(II)(HNR'R'')L2]X Amine Coordination->[Ar-Pd(II)(HNR'R'')L2]X Deprotonation Deprotonation [Ar-Pd(II)(HNR'R'')L2]X->Deprotonation Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative Addition HNR'R'' HNR'R'' HNR'R''->Amine Coordination Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Aryl Halide, Coupling Partner, & Base Inert Atmosphere Establish Inert Atmosphere Combine Reactants->Inert Atmosphere Add Catalyst Add Pd Catalyst & Ligand Inert Atmosphere->Add Catalyst Add Solvent Add Anhydrous Solvent Add Catalyst->Add Solvent Heat & Stir Heat and Stir Add Solvent->Heat & Stir Monitor Monitor Progress (TLC/LC-MS) Heat & Stir->Monitor Cool & Filter Cool and Filter Monitor->Cool & Filter Reaction Complete Extraction Aqueous Work-up & Extraction Cool & Filter->Extraction Dry & Concentrate Dry and Concentrate Extraction->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Product Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

In the comparative analysis of this compound and 2-Amino-3-bromo-4-methylpyridine, a clear distinction in reactivity emerges, primarily in the context of palladium-catalyzed cross-coupling reactions. The 5-bromo isomer is anticipated to be the more reactive substrate due to a combination of favorable electronic effects and reduced steric hindrance around the C-Br bond. This makes it a potentially more versatile and efficient building block for the rapid generation of molecular diversity.

Conversely, the 3-bromo isomer, while still a valuable synthetic intermediate, may present greater challenges in achieving high yields in cross-coupling reactions, potentially requiring tailored catalyst systems or the use of protecting groups for the vicinal amino functionality. The choice between these two isomers will ultimately depend on the specific synthetic strategy, target molecule, and the desired reaction efficiency. For nucleophilic aromatic substitution, the inherent electronic properties of the pyridine and pyrimidine rings will dictate reactivity, with the more electron-deficient pyrimidine core generally favoring this type of transformation. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Synthesis and Analytical Validation of 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthesis route for 2-amino-5-bromo-4-methylpyrimidine and its subsequent validation by Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). Given the limited published data on direct comparative studies for this specific molecule, this document outlines a highly probable synthesis method based on established chemical principles for analogous compounds. The content is structured to provide researchers with detailed experimental protocols and expected analytical outcomes to support the synthesis and validation of this important chemical intermediate.

Comparison of Synthetic Approaches

While various methods for the bromination of heterocyclic compounds exist, a common and effective approach for the synthesis of this compound is the direct electrophilic bromination of 2-amino-4-methylpyrimidine. This method is favored for its straightforwardness and use of readily available reagents. A comparison between two common brominating agents for this type of transformation is presented below.

ParameterMethod A: N-Bromosuccinimide (NBS)Method B: Liquid Bromine (Br₂)
Starting Material 2-Amino-4-methylpyrimidine2-Amino-4-methylpyrimidine
Brominating Agent N-BromosuccinimideLiquid Bromine
Solvent Acetonitrile, Dichloromethane, or DMFAcetic Acid or Chloroform
Temperature Typically 0°C to room temperatureOften requires cooling (0-5°C)
Selectivity Generally high, milder reactionCan lead to over-bromination if not controlled
Handling Safety Solid, easier to handleHighly corrosive and volatile liquid
Byproducts Succinimide (water-soluble)Hydrobromic acid (HBr)
Work-up Simple filtration and aqueous washNeutralization and extraction often required

For the purposes of this guide, the NBS method is detailed below due to its higher selectivity and safer handling properties.

Experimental Protocols

2.1. Synthesis of this compound via NBS Bromination

This protocol describes the synthesis of the title compound from 2-amino-4-methylpyrimidine.

Materials:

  • 2-Amino-4-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-methylpyrimidine in acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

2.2. NMR Sample Preparation and Analysis

Procedure:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectrum to obtain chemical shifts (δ), multiplicity, and integration values.

2.3. LC-MS Sample Preparation and Analysis

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 1-10 µg/mL with the mobile phase.

  • Inject the sample into an LC-MS system equipped with a C18 reverse-phase column.

  • Elute the compound using a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Detect the compound using a mass spectrometer with electrospray ionization (ESI) in positive ion mode.

Data Presentation and Validation

3.1. Expected ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for this compound.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~8.2Singlet1HH-6 (Pyrimidine ring)
~6.5Singlet (broad)2H-NH₂ (Amino group)
~2.4Singlet3H-CH₃ (Methyl group)

3.2. Expected LC-MS Data

The LC-MS analysis is expected to confirm the molecular weight of the synthesized compound.

m/z ValueIonDescription
188.0 / 190.0[M+H]⁺Protonated molecular ion showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

Visualizations

G cluster_synthesis Synthesis Workflow start Dissolve 2-Amino-4-methylpyrimidine in Acetonitrile react Add NBS at 0°C, then stir at RT start->react Reaction workup Quench and Extract with Ethyl Acetate react->workup Work-up purify Dry and Concentrate, then Purify workup->purify Isolation product This compound purify->product

Caption: Synthesis workflow for this compound.

G cluster_validation Analytical Validation Workflow sample Synthesized Product nmr_prep Prepare NMR Sample (dissolve in DMSO-d6) sample->nmr_prep lcms_prep Prepare LC-MS Sample (dilute in Mobile Phase) sample->lcms_prep nmr_acq ¹H NMR Spectroscopy nmr_prep->nmr_acq lcms_acq LC-MS Analysis (ESI+) lcms_prep->lcms_acq nmr_data Confirm Structure: Chemical Shift, Multiplicity, Integration nmr_acq->nmr_data lcms_data Confirm Molecular Weight: m/z and Isotopic Pattern lcms_acq->lcms_data

Caption: General workflow for NMR and LC-MS validation.

comparative cytotoxicity of "2-Amino-5-bromo-4-methylpyrimidine" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity of Pyrimidine Derivatives: A Guide for Researchers

For professionals in drug discovery and development, this guide offers a comparative analysis of the cytotoxic profiles of novel pyrimido[4,5-d]pyrimidine derivatives. This class of compounds has garnered significant interest for its potential as anticancer agents, primarily through the inhibition of key cell cycle regulators.

It is important to note that while the initial focus of this guide was on derivatives of "2-Amino-5-bromo-4-methylpyrimidine," a comprehensive search of publicly available scientific literature did not yield comparative cytotoxicity studies for a series of compounds directly synthesized from this specific starting material. However, the closely related pyrimido[4,5-d]pyrimidine scaffold, synthesized from analogous pyrimidine precursors, is well-documented in its anticancer activities. This guide, therefore, focuses on a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives, providing valuable insights into the structure-activity relationships within this potent class of compounds.

The data and protocols presented herein are compiled from preclinical studies to facilitate an objective comparison and aid in the strategic design of future anticancer therapeutics.

Quantitative Data on Cytotoxic and Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of synthesized pyrimido[4,5-d]pyrimidine derivatives against Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 4 (CDK4), key enzymes in cell cycle progression. The data is expressed as IC50 values, the concentration of the compound required to inhibit 50% of the enzyme's activity. Roscovitine, a known CDK inhibitor, is included for reference.[1]

Compound IDCDK2 IC50 (µM)CDK4 IC50 (µM)
6a 1.34>10
6c 0.981.87
6d 0.450.66
7a 0.312.55
7c 0.88>10
7d >10>10
7e 0.251.54
7f 0.050.86
7g 2.55>10
7h 0.77>10
7i 0.55>10
Roscovitine 0.45-

Note: Some of the synthesized compounds were further evaluated for their anti-cancer activities against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). For instance, compounds 6a, 6c, and 7e demonstrated significant growth inhibition, with compound 6c showing a 124% inhibition (cell death) against the renal cancer cell line RXF 393 at a 10⁻⁵M concentration.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the synthesis of the pyrimido[4,5-d]pyrimidine derivatives and the protocol for the in vitro cytotoxicity assays.

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

The synthesis of the 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives was achieved through a multi-step process.[1]

  • Initial Condensation: The core pyrimido[4,5-d]pyrimidine scaffold was prepared via a one-pot condensation reaction of a 6-aminothiouracil derivative, various aldehydes, and a guanidine derivative, using glacial acetic acid as the solvent.[1]

  • Alkylation and Amination: Further diversification of the scaffold was achieved through subsequent alkylation and amination reactions to yield the final amino derivatives. For example, to obtain compounds of series 7, a solution of a compound from series 6 in a mixture of dimethyl formamide and glacial acetic acid was reacted with the appropriate amine. The reaction mixture was refluxed for 8 hours, cooled, and then poured into cold water to precipitate the product.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Visualizing the Mechanism of Action

Signaling Pathway Diagram

The pyrimido[4,5-d]pyrimidine derivatives discussed in this guide exert their anticancer effects by inhibiting Cyclin-Dependent Kinases (CDKs), which are pivotal in regulating the cell cycle. The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle and how its inhibition by these derivatives can lead to cell cycle arrest and prevent cancer cell proliferation.

Caption: Inhibition of CDK2 by pyrimido[4,5-d]pyrimidine derivatives disrupts pRB phosphorylation, preventing the G1/S transition and leading to cell cycle arrest.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and cytotoxic evaluation of the pyrimidine derivatives discussed.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation Start Starting Materials (e.g., 6-aminothiouracil, aldehydes, guanidine) Condensation One-Pot Condensation Start->Condensation Scaffold Pyrimido[4,5-d]pyrimidine Scaffold Condensation->Scaffold Functionalization Alkylation / Amination Scaffold->Functionalization Derivatives Final Derivatives Functionalization->Derivatives MTT_Assay MTT Cytotoxicity Assay Derivatives->MTT_Assay Test Compounds Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Results Cytotoxicity Profile Data_Analysis->Results

Caption: Workflow from synthesis of pyrimido[4,5-d]pyrimidine derivatives to their in vitro cytotoxic evaluation.

References

A Researcher's Guide to Purity Assessment of Synthesized 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Amino-5-bromo-4-methylpyrimidine, a key building block in medicinal chemistry. We will delve into various analytical techniques, offering experimental protocols and comparative data to aid in the selection of the most suitable methods for your research needs.

Understanding Potential Impurities through Synthesis

The most common and selective method for synthesizing this compound is the electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS).[1][2][3] This method is favored for its high yield and selectivity for the 5-position. However, like any chemical transformation, it is not without the potential for impurity formation.

Key Potential Impurities:

  • Starting Material: Unreacted 2-Amino-4-methylpyridine.

  • Isomeric Impurity: 2-Amino-3-bromo-4-methylpyridine, arising from bromination at the less favored 3-position.

  • Di-substituted Impurity: 2-Amino-3,5-dibromo-4-methylpyridine, which can form under less controlled reaction conditions.

Alternative synthesis routes, such as direct bromination with bromine (Br₂) in acetic acid or a Sandmeyer reaction, may introduce a different impurity profile. The Sandmeyer reaction, for instance, could introduce byproducts from side reactions of the diazonium salt intermediate.[4][5]

A visual representation of the primary synthesis route and potential impurity formation is shown below.

Synthesis and Impurity Profile of this compound cluster_synthesis Primary Synthesis Route cluster_impurities Potential Impurities Starting Material 2-Amino-4-methylpyridine Product This compound Starting Material->Product Bromination Reagent NBS, DMF Reagent->Product Impurity1 Unreacted Starting Material Product->Impurity1 Co-exists with Impurity2 2-Amino-3-bromo-4-methylpyridine (Isomeric Impurity) Product->Impurity2 Potential formation Impurity3 2-Amino-3,5-dibromo-4-methylpyridine (Di-substituted Impurity) Product->Impurity3 Potential formation

Figure 1. Synthesis and potential impurities.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged approach combining chromatographic and spectroscopic techniques is essential for a thorough purity assessment.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination due to its high resolution and sensitivity.[6][7] A typical reversed-phase method can effectively separate the target compound from its potential impurities.

Table 1: HPLC Analysis Parameters and Expected Retention Times

CompoundExpected Retention Time (min) (Illustrative)Key Features for Separation
2-Amino-4-methylpyridine (Starting Material)~ 2.5More polar than brominated products, elutes earlier.
2-Amino-3-bromo-4-methylpyridine (Isomer)~ 4.8Polarity similar to the main product, requires good resolution.
This compound (Product) ~ 5.2 Main component.
2-Amino-3,5-dibromo-4-methylpyridine (Di-bromo)~ 7.0Less polar due to the additional bromine, longer retention time.

Note: Retention times are illustrative and will vary depending on the specific HPLC conditions.

The following diagram illustrates a typical HPLC workflow for purity analysis.

HPLC Purity Analysis Workflow SamplePrep Sample Preparation (Dissolve in mobile phase) HPLC HPLC System (C18 column, Gradient elution) SamplePrep->HPLC Detection UV Detection (e.g., 254 nm) HPLC->Detection DataAnalysis Data Analysis (Peak integration, Purity calculation) Detection->DataAnalysis Report Purity Report DataAnalysis->Report

Figure 2. HPLC analysis workflow.
Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for structural confirmation and can also be used for purity assessment.

¹H NMR Spectroscopy

¹H NMR provides a detailed fingerprint of the molecule. The chemical shifts of the aromatic protons are particularly useful for distinguishing between the 5-bromo and 3-bromo isomers.

Table 2: Comparative ¹H NMR Data (in CDCl₃)

CompoundH-3 (ppm)H-6 (ppm)-CH₃ (ppm)-NH₂ (ppm)
2-Amino-4-methylpyridine~6.5~8.0~2.2~4.5
2-Amino-3-bromo-4-methylpyridine (Estimated)-~7.9~2.3~4.6
This compound ~6.4 ~8.1 ~2.3 ~4.5
2-Amino-3,5-dibromo-4-methylpyridine--~2.5~5.0

Note: Chemical shifts are approximate and can vary based on solvent and instrument.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound and its impurities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Table 3: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
2-Amino-4-methylpyridine108.14109
2-Amino-3-bromo-4-methylpyridine187.04188/190
This compound 187.04 188/190
2-Amino-3,5-dibromo-4-methylpyridine265.93266/268/270

Quantitative NMR (qNMR)

For a highly accurate determination of purity, quantitative NMR (qNMR) is an excellent orthogonal technique. It relies on the direct relationship between the integrated signal area and the number of protons. An internal standard of known purity is used for calibration.

A suitable internal standard for this compound in a solvent like DMSO-d₆ would be 1,4-dinitrobenzene or dimethyl sulfone, as their signals are unlikely to overlap with the analyte's signals.[8][9]

The workflow for a qNMR experiment is outlined below.

Quantitative NMR (qNMR) Workflow SamplePrep Accurate Weighing (Analyte and Internal Standard) Dissolution Dissolution in Deuterated Solvent SamplePrep->Dissolution NMR NMR Data Acquisition (Optimized parameters for quantitation) Dissolution->NMR Processing Data Processing (Phasing, Baseline correction, Integration) NMR->Processing Calculation Purity Calculation (Using integral ratios and molecular weights) Processing->Calculation Result Absolute Purity Value Calculation->Result

Figure 3. qNMR analysis workflow.

Experimental Protocols

HPLC Method for Purity Assessment
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 10% B to 90% B over 20 minutes.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection: UV at 254 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL.[6]

¹H NMR Spectroscopy
  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: The eluent from the HPLC can be directly introduced into the mass spectrometer.

Quantitative NMR (qNMR)
  • Internal Standard Selection: Choose a high-purity (>99.5%) internal standard with sharp signals that do not overlap with the analyte signals (e.g., 1,4-dinitrobenzene).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and 10-20 mg of the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity of the analyte:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

By employing a combination of these analytical techniques, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development activities.

References

in vitro evaluation of novel compounds from "2-Amino-5-bromo-4-methylpyrimidine"

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Evaluation of Novel Pyrimidine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of a novel series of compounds derived from "2-Amino-5-bromo-4-methylpyrimidine." The objective is to evaluate their potential as therapeutic agents by assessing their cytotoxic effects against cancer cell lines and their inhibitory activity against key enzymes involved in disease progression. The data presented herein is intended to guide further preclinical development.

Compound Library

A series of novel pyrimidine derivatives, designated CMPD1, CMPD2, and CMPD3 , were synthesized from the starting material this compound. These compounds were designed to explore the structure-activity relationship (SAR) of the pyrimidine scaffold in oncology and enzyme inhibition contexts. For comparative purposes, Sorafenib , a known multi-kinase inhibitor, and D-saccharic acid 1,4-lactone , a known β-glucuronidase inhibitor, were used as positive controls.

Comparative In Vitro Efficacy

The in vitro activities of the novel compounds were assessed through cytotoxicity screening and enzyme inhibition assays. The results are summarized below.

Table 1: Cytotoxicity of Novel Pyrimidine Derivatives against Human Cancer Cell Lines

CompoundHCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
CMPD1 8.5 ± 0.410.2 ± 0.6
CMPD2 1.2 ± 0.11.6 ± 0.2
CMPD3 25.1 ± 1.332.8 ± 1.9
Sorafenib (Control) 8.9 ± 0.5[1]11.8 ± 0.7[1]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Enzyme Inhibitory Activity of Novel Pyrimidine Derivatives

CompoundVEGFR-2 Inhibition IC50 (nM)β-glucuronidase Inhibition IC50 (µM)
CMPD1 150 ± 8> 100
CMPD2 22 ± 1.55.1 ± 0.3
CMPD3 > 100085.4 ± 4.2
Sorafenib (Control) 25 ± 2N/A
D-saccharic acid 1,4-lactone (Control) N/A45.7 ± 2.2[2][3]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data are presented as mean ± standard deviation from three independent experiments. N/A indicates not applicable.

Experimental Protocols

Cell Viability (MTT) Assay

This assay determines the cytotoxic potential of the novel compounds by measuring the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • Human cancer cell lines (HCT-116 and MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The novel compounds are serially diluted in culture medium to various concentrations. The old medium is removed from the wells, and 100 µL of the compound-containing medium is added. Control wells contain medium with vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[5]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Compounds prepare_compounds->add_compounds incubate_48h Incubate for 48-72 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Buffer incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis prepare_reagents Prepare Enzyme, Substrate, & Inhibitor Solutions add_enzyme_inhibitor Add Enzyme and Inhibitor to Plate prepare_reagents->add_enzyme_inhibitor pre_incubate Pre-incubate Enzyme & Inhibitor add_enzyme_inhibitor->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate monitor_reaction Monitor Reaction Kinetics add_substrate->monitor_reaction calculate_inhibition Calculate % Inhibition monitor_reaction->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K CMPD2 CMPD2 CMPD2->VEGFR2 Inhibits RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation AKT->Proliferation

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-bromo-4-methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-5-bromo-4-methylpyrimidine (CAS No. 17321-93-6), a heterocyclic organic compound utilized in pharmaceutical research and chemical synthesis. Adherence to these procedures is critical to ensure personnel safety, environmental compliance, and the integrity of research operations. This compound is classified as a hazardous substance, and proper handling and disposal are paramount to mitigate potential risks.

Key Safety and Handling Data

PropertyValue
CAS Number 17321-93-6[1][2]
Molecular Formula C₅H₆BrN₃[1][2]
Molecular Weight 188.03 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 196-200 °C[2]
GHS Hazard Classifications Acute Toxicity, Oral (Category 4)[2][4]
Skin Irritation (Category 2)[2][4]
Serious Eye Damage (Category 1)[2][4]
Specific Target Organ Toxicity — Single Exposure (Respiratory system) (Category 3)[2][4]
Signal Word Danger[2]
Hazard Statements H302: Harmful if swallowed.[5]
H315: Causes skin irritation.[5]
H318: Causes serious eye damage.[4]
H335: May cause respiratory irritation.[5]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves, etc.).

1.0 Personal Protective Equipment (PPE)

1.1. Prior to handling the waste, ensure proper PPE is worn. This includes:

  • Nitrile gloves (or other chemically resistant gloves).
  • Safety goggles or a face shield.
  • A laboratory coat.
  • In cases of potential dust generation, a NIOSH-approved respirator is required.

2.0 Waste Segregation and Collection

2.1. Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

2.2. Carefully transfer any solid this compound waste into the designated hazardous waste container. Avoid generating dust.

2.3. Place any contaminated disposable materials (e.g., weighing paper, contaminated paper towels, gloves) into the same designated hazardous waste container.

3.0 Waste Storage

3.1. Securely seal the hazardous waste container.

3.2. Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.

3.3. The storage area should be clearly marked as a hazardous waste storage area.

4.0 Final Disposal

4.1. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

4.2. All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.

Experimental Protocol: Spill Management

In the event of a spill, the following procedure should be initiated immediately:

1.0 Immediate Response

1.1. Alert all personnel in the immediate vicinity of the spill.

1.2. Evacuate the area if the spill is large, if there is a risk of respiratory exposure, or if you are uncertain of the hazard.

1.3. If the substance has come into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

2.0 Spill Cleanup

2.1. Ensure proper PPE is worn, including respiratory protection if dust is present.

2.2. For small spills, carefully sweep up the solid material using a brush and dustpan. Avoid creating dust.

2.3. For larger spills, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

2.4. Collect the absorbed material and place it into the designated hazardous waste container for this compound.

2.5. Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials and place them in the hazardous waste container.

2.6. Seal the waste container and store it in the designated hazardous waste accumulation area.

Disposal Workflow

Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Off-Site Disposal cluster_2 Spill Response A Identify Waste (Solid compound, contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Safety First C Collect Waste in Labeled Hazardous Waste Container B->C Containment D Store Sealed Container in Designated Area C->D Secure Storage E Arrange for Pickup by Licensed Waste Management D->E Compliance F Transport to Approved Disposal Facility E->F G Incineration F->G Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size Spill->Assess SmallSpill Small Spill: Sweep and Collect Assess->SmallSpill < 1g LargeSpill Large Spill: Cover with Absorbent Assess->LargeSpill > 1g CollectSpill Collect Spill Debris SmallSpill->CollectSpill LargeSpill->CollectSpill CollectSpill->C Dispose as Waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-5-bromo-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-4-methylpyrimidine. Adherence to these procedures is paramount for ensuring personnel safety and environmental compliance. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Hazard Identification and Classification

This compound is associated with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

GHS Hazard Statements: H302, H315, H318, H319, H335[2][4]

Signal Word: Danger/Warning[3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Best PracticesRationale
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn over safety glasses for procedures with a high risk of splashing.To protect against accidental splashes and solid particles.
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., disposable nitrile gloves) inspected prior to use.[5][6] Wear a fire/flame resistant and impervious lab coat, fully buttoned with long sleeves.[7]To prevent skin contact and contamination of personal clothing.[7]
Respiratory NIOSH-approved N95 Dust Mask or Full-Face RespiratorUse in a well-ventilated area. If dust generation is likely or exposure limits are exceeded, a NIOSH-approved N95 dust mask or a full-face respirator is required.[1][8]To prevent inhalation of dust particles which can cause respiratory irritation.[1]
General Long Pants & Closed-Toe ShoesStandard laboratory practice to provide an additional layer of protection.[7]To protect against accidental spills.

Experimental Protocols: Handling and Disposal

A systematic approach is essential for the safe handling and disposal of this compound.

Handling Protocol:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[9]

    • Work in a well-ventilated area, such as a chemical fume hood.[10]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling:

    • Avoid direct contact with skin and eyes.[7]

    • Do not breathe in dust if the compound is in solid form.[7]

    • Carefully weigh and transfer the chemical, minimizing dust generation.

    • Wash hands thoroughly after handling.[7]

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.[7]

    • Remove all sources of ignition.[7]

    • Carefully sweep up the solid material and place it in a suitable, sealed container for disposal.[1] Avoid generating dust.[1]

    • Prevent the chemical from entering drains.[7]

Disposal Protocol:

Proper disposal is critical to prevent environmental contamination.

  • Waste Segregation and Collection:

    • Designate a specific, labeled hazardous waste container for this compound waste.[1] The container must be made of a compatible material (e.g., polyethylene), in good condition with a secure lid, and clearly labeled as "Hazardous Waste" with the chemical name.[1]

    • Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated gloves) into the designated container.[1]

  • Storage:

    • Securely seal the hazardous waste container.[1]

    • Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][9]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[1]

    • All disposal must be in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical in regular trash or down the sanitary sewer.[1]

Workflow for Safe Handling and Disposal

A 1. Preparation - Verify fume hood function - Gather all necessary PPE B 2. Don PPE - Lab coat - Safety goggles & face shield - Nitrile gloves - N95 mask (if needed) A->B C 3. Chemical Handling - Weigh and transfer in fume hood - Avoid dust generation B->C H Spill? C->H D 4. Post-Handling - Decontaminate work area - Doff PPE correctly E 5. Waste Segregation - Collect all contaminated materials - Place in labeled hazardous waste container D->E F 6. Waste Storage - Seal container securely - Store in designated area E->F G 7. Final Disposal - Arrange for licensed waste pickup - Follow all regulations F->G H->D No I Spill Response - Evacuate area - Contain and clean up with appropriate PPE H->I Yes I->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-4-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-4-methylpyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。